3-Bromophenanthrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89103. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-bromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGNNFQSUWVWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221716 | |
| Record name | Phenanthrene, 3-Bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
715-50-4 | |
| Record name | Phenanthrene, 3-Bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 715-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenanthrene, 3-Bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromophenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3-Bromophenanthrene, a key intermediate in organic synthesis with significant potential in the fields of medicinal chemistry, materials science, and biomedical research.
Chemical and Physical Properties
This compound is a halogenated polycyclic aromatic hydrocarbon (PAH).[1][2] At room temperature, it presents as a white to off-white or light yellow crystalline solid.[1][3] Due to its structure, it has low volatility and is sparingly soluble in polar solvents like water, but shows good solubility in nonpolar organic solvents such as methanol, toluene, and dichloromethane.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 715-50-4 | [4] |
| Molecular Formula | C₁₄H₉Br | [2][4] |
| Molecular Weight | 257.13 g/mol | [2][4] |
| Melting Point | 81-86 °C | [3][5] |
| Boiling Point | 389.7±11.0 °C (Predicted) | [3] |
| Appearance | White to off-white crystalline solid/powder | [1][3] |
| Solubility | Soluble in Methanol | [1][3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3][4] |
Table 2: Computed Properties of this compound
| Property | Value | Reference |
| ACD/LogP | 5.45 | [1] |
| Index of Refraction | 1.733 | [1] |
| Molar Refractivity | 69.62 cm³ | [1] |
| Molar Volume | 173.8 cm³ | [1] |
| Surface Tension | 51.3 dyne/cm | [1] |
| Vapor Pressure | 6.28E-06 mmHg at 25°C | [1] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is through the electrophilic aromatic substitution of phenanthrene.[1] This reaction selectively introduces a bromine atom at the 3-position of the phenanthrene core.[1]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via electrophilic bromination of phenanthrene.
Materials:
-
Phenanthrene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or Iron filings
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve phenanthrene in carbon tetrachloride.
-
Add a catalytic amount of iron(III) bromide or iron filings to the solution.
-
From the dropping funnel, add a stoichiometric amount of bromine dissolved in carbon tetrachloride dropwise to the phenanthrene solution while stirring. The reaction is typically performed under mild heating.[1]
-
After the addition is complete, reflux the mixture for a specified period to ensure the reaction goes to completion. The evolution of hydrogen bromide gas indicates the progress of the reaction.
-
Cool the reaction mixture to room temperature and quench any unreacted bromine by washing with a sodium thiosulfate solution.
-
Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Caption: Synthesis workflow of this compound.
Reactivity and Applications in Drug Development
This compound serves as a crucial building block in organic synthesis, particularly for creating more complex polycyclic aromatic compounds.[1] Its bromine functionality makes it an ideal precursor for various cross-coupling reactions, which are fundamental in modern drug discovery.
-
Cross-Coupling Reactions: this compound is frequently utilized in Suzuki and Stille cross-coupling reactions.[1] These reactions enable the formation of carbon-carbon bonds, allowing for the synthesis of biaryls and conjugated materials. Such structures are often scaffolds for new pharmaceutical agents and are explored in materials science for electronic applications.[1]
-
Intermediate for Natural Product Synthesis: Phenanthrene derivatives are found in many biologically active natural products, including alkaloids and steroids.[6] this compound can act as a key intermediate in the laboratory synthesis of these complex molecules, facilitating the development of new therapeutic agents.[6]
Caption: Use of this compound in a Suzuki coupling reaction.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure of the molecule. ChemicalBook provides access to the ¹H NMR spectrum for this compound (CAS 715-50-4).[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The spectrum would show characteristic peaks for aromatic C-H stretching and C=C bending vibrations.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine is easily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br.
Biological Assays and Health Risks
While specific biological assay data for this compound is limited in the public domain, its structural similarity to other PAHs suggests potential biological activity. Phenanthrene-based compounds are known to possess a range of biological effects, and their derivatives are often screened for therapeutic potential.[6]
-
Carcinogenicity Studies: As a polycyclic aromatic hydrocarbon, this compound is studied for its potential carcinogenicity.[2] It is known to bind to DNA bases, which can lead to mutations and potentially cancer.[2]
-
Toxicology: Limited toxicological data suggests that this compound may cause skin and eye irritation.[1] It is classified as hazardous, with warnings for skin irritation, serious eye damage, and respiratory irritation.[5][8]
Biological assays are essential in drug discovery to screen compounds for therapeutic activity and to assess their toxicity.[9] For a compound like this compound, a battery of assays would be employed in a drug development context, including cell viability assays, target-based assays, and ADME (absorption, distribution, metabolism, and excretion) profiling.[10]
Caption: Logical flow from properties to applications.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined chemical properties and reactivity make it a cornerstone for the synthesis of complex organic molecules. For researchers in drug development and materials science, a thorough understanding of its synthesis, handling, and reactivity is paramount for leveraging its full potential in creating novel and impactful compounds. Further research into its biological activity and the development of novel derivatives will continue to be an active area of investigation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. biosynth.com [biosynth.com]
- 3. 715-50-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound 96 715-50-4 [sigmaaldrich.com]
- 6. acgpubs.org [acgpubs.org]
- 7. This compound(715-50-4) 1H NMR [m.chemicalbook.com]
- 8. 3-溴菲 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. longdom.org [longdom.org]
- 10. azolifesciences.com [azolifesciences.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-bromophenanthrene. Due to the limited availability of experimentally recorded spectra in public databases, this guide presents predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and analysis of closely related analogs. Detailed methodologies for the acquisition of such spectra are also provided. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with this compound or similar polycyclic aromatic hydrocarbons.
Introduction
Phenanthrene and its derivatives are an important class of polycyclic aromatic hydrocarbons (PAHs) that are of significant interest in medicinal chemistry and materials science. The functionalization of the phenanthrene core, such as through bromination, provides a versatile scaffold for the synthesis of novel compounds with potential biological activity. This compound, in particular, can serve as a key intermediate in the development of new therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous structure confirmation. This guide offers a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of the NMR spectra of phenanthrene and the known substituent effects of bromine on aromatic systems.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to exhibit nine distinct signals in the aromatic region (δ 7.0-9.0 ppm). The bromine atom at the 3-position will cause a downfield shift for the adjacent protons (H-2 and H-4) due to its electron-withdrawing inductive effect.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | 7.80 - 7.90 | d | J = 8.5 |
| H-2 | 7.70 - 7.80 | dd | J = 8.5, 2.0 |
| H-4 | 8.00 - 8.10 | d | J = 2.0 |
| H-5 | 8.80 - 8.90 | d | J = 8.0 |
| H-6 | 7.60 - 7.70 | t | J = 7.5 |
| H-7 | 7.65 - 7.75 | t | J = 7.5 |
| H-8 | 7.90 - 8.00 | d | J = 8.0 |
| H-9 | 7.75 - 7.85 | s | |
| H-10 | 8.70 - 8.80 | s |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum of this compound is predicted to show 14 distinct signals for the 14 carbon atoms, as the bromine substituent breaks the molecule's symmetry. The carbon atom directly attached to the bromine (C-3) is expected to have a chemical shift in the range of δ 120-125 ppm due to the "heavy atom effect" of bromine. The other aromatic carbons will resonate in the typical range of δ 120-135 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 127.0 - 128.0 |
| C-2 | 128.0 - 129.0 |
| C-3 | 121.0 - 123.0 |
| C-4 | 130.0 - 131.0 |
| C-4a | 131.5 - 132.5 |
| C-4b | 130.5 - 131.5 |
| C-5 | 126.5 - 127.5 |
| C-6 | 127.5 - 128.5 |
| C-7 | 127.0 - 128.0 |
| C-8 | 123.0 - 124.0 |
| C-8a | 132.0 - 133.0 |
| C-9 | 126.0 - 127.0 |
| C-10 | 122.5 - 123.5 |
| C-10a | 129.0 - 130.0 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for aromatic compounds.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer:
For ¹H NMR:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30).
-
Temperature: 298 K.
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration (for ¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
Visualization of NMR Analysis Workflow
The following diagram illustrates the logical workflow from the molecular structure of this compound to the prediction and interpretation of its NMR spectra.
Caption: Logical workflow for the prediction and analysis of the NMR spectra of this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the ¹H and ¹³C NMR spectra of this compound. The tabulated predicted data, coupled with the comprehensive experimental protocol, offers a valuable resource for scientists working with this compound. The provided workflow visualization further clarifies the logical steps involved in NMR spectral analysis for structural confirmation. While predicted data is a useful starting point, it is always recommended to acquire experimental spectra for definitive structural elucidation.
Crystal Structure of 3-Bromophenanthrene: A Technical Examination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Assessment: A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the specific crystal structure of 3-Bromophenanthrene has not been publicly reported. While the synthesis and general properties of this compound are documented, detailed crystallographic data from single-crystal X-ray diffraction analysis is not available in the current scientific literature.
In lieu of the specific data for this compound, this guide presents a detailed analysis of the crystal structure of a closely related compound, 3,6-dibromophenanthrene . The experimental protocols and structural data for this molecule provide valuable insights that can be extrapolated to understand the crystallographic characteristics of brominated phenanthrene derivatives.
Crystallographic Data for 3,6-dibromophenanthrene
The crystal structure of 3,6-dibromophenanthrene (C₁₄H₈Br₂) has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for 3,6-dibromophenanthrene [1]
| Parameter | Value |
| Empirical Formula | C₁₄H₈Br₂ |
| Formula Weight | 336.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 6.8697(5) Å |
| b | 3.9809(2) Å |
| c | 20.5002(11) Å |
| α | 90° |
| β | 93.813(2)° |
| γ | 90° |
| Volume | 559.39(6) ų |
| Z (Molecules per unit cell) | 2 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 223 K |
| Refinement | |
| R₁ [I > 2σ(I)] | 0.018 |
| wR₂ (all data) | 0.037 |
| Goodness-of-fit (S) | 1.00 |
Table 2: Selected Bond Lengths for 3,6-dibromophenanthrene [1]
| Bond | Length (Å) |
| Br1 - C3 | 1.905(2) |
| Br2 - C6 | 1.906(2) |
| C1 - C2 | 1.369(3) |
| C2 - C3 | 1.411(3) |
| C3 - C4 | 1.382(3) |
| C4 - C4A | 1.420(3) |
| C4A - C4B | 1.455(3) |
| C4B - C5 | 1.418(3) |
| C5 - C6 | 1.383(3) |
| C6 - C7 | 1.411(3) |
| C7 - C8 | 1.369(3) |
| C8 - C8A | 1.420(3) |
| C8A - C1 | 1.418(3) |
Table 3: Selected Bond Angles for 3,6-dibromophenanthrene [1]
| Angle | Degree (°) |
| C2 - C3 - Br1 | 119.5(2) |
| C4 - C3 - Br1 | 119.8(2) |
| C5 - C6 - Br2 | 119.7(2) |
| C7 - C6 - Br2 | 119.6(2) |
| C2 - C1 - C8A | 121.2(2) |
| C1 - C2 - C3 | 121.3(2) |
| C4 - C3 - C2 | 120.7(2) |
| C3 - C4 - C4A | 121.1(2) |
| C4B - C4A - C4 | 118.0(2) |
Experimental Protocols
The determination of the crystal structure of 3,6-dibromophenanthrene involves two key stages: synthesis of the compound and single-crystal X-ray diffraction analysis.
While the direct synthesis of this compound is known, the specific synthesis for the crystallographically characterized 3,6-dibromophenanthrene involved an improved photocyclization of 4,4′-dibromo-trans-stilbene.[1]
Materials:
-
4,4′-dibromo-trans-stilbene
-
Suitable solvent for photocyclization (e.g., cyclohexane)
-
High-pressure mercury lamp
Procedure:
-
A solution of 4,4′-dibromo-trans-stilbene in a suitable solvent is prepared.
-
The solution is irradiated with a high-pressure mercury lamp to induce photocyclization.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent to yield single crystals of 3,6-dibromophenanthrene suitable for X-ray diffraction.
The determination of the crystal structure was performed using a single-crystal X-ray diffractometer.[1]
Instrumentation:
-
Rigaku R-AXIS RAPID diffractometer[1]
-
Mo Kα radiation source[1]
-
Low-temperature device (e.g., Oxford Cryosystems)
Procedure:
-
Crystal Mounting: A suitable single crystal of 3,6-dibromophenanthrene was selected and mounted on a goniometer head.
-
Data Collection: The crystal was cooled to 223 K to minimize thermal vibrations. X-ray diffraction data were collected using Mo Kα radiation. A series of diffraction images were recorded as the crystal was rotated.
-
Data Reduction: The collected diffraction images were processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. An absorption correction was also applied.[1]
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the crystal structure of 3,6-dibromophenanthrene.
Caption: Experimental workflow for determining the crystal structure of 3,6-dibromophenanthrene.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility of 3-Bromophenanthrene in Organic Solvents
This technical guide provides a detailed overview of the solubility characteristics of this compound, a halogenated polycyclic aromatic hydrocarbon. Understanding the solubility of this compound is critical for its application as an intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceutical development and materials science.[1]
Overview of this compound
This compound (C₁₄H₉Br) is a solid, white to off-white crystalline compound at room temperature.[1] Its structure, consisting of a tricyclic aromatic phenanthrene core with a bromine substituent, results in low volatility and limited solubility in polar solvents.[1] However, it demonstrates better solubility in nonpolar organic solvents.[1] This compound serves as a key building block in various chemical reactions, including cross-coupling reactions like Suzuki and Stille couplings, which are fundamental in creating conjugated materials for electronic applications.[1]
Chemical Properties:
Solubility Data
Quantitative solubility data for this compound is not widely published in readily accessible literature. However, qualitative assessments and information from chemical suppliers provide valuable guidance for solvent selection. The following table summarizes the available solubility information.
| Solvent | Solvent Type | Solubility | Source |
| Methanol | Polar Protic | Soluble | [2][3] |
| Toluene | Nonpolar Aromatic | Moderately Soluble | [1] |
| Dichloromethane (DCM) | Polar Aprotic | Moderately Soluble | [1] |
| Chloroform | Polar Aprotic | Soluble | [4] |
| Water | Polar Protic | Sparingly Soluble | [1] |
Note: "Soluble" and "Moderately Soluble" are qualitative terms. Researchers should perform quantitative analysis for specific applications.
Experimental Protocols
Precise solubility determination is crucial for applications such as reaction chemistry, purification, and formulation. Below are standardized protocols for determining and utilizing the solubility of this compound.
Protocol for Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Objective: To classify this compound as soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
Test tubes and rack
-
Vortex mixer
-
Selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane)
-
Micro-spatula
-
Graduated pipettes or micropipettes
Procedure:
-
Place approximately 25 mg of this compound into a clean, dry test tube.[5]
-
Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time).[5]
-
After each addition, shake or vortex the test tube vigorously for at least 30 seconds.[5][6]
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear, homogenous solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain visible.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observations for each solvent tested.
Protocol for Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.[7][8]
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Appropriate recrystallization solvent (determined from solubility tests; e.g., ethanol[9])
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but has low solubility at room temperature or below.[8] Ethanol is a commonly used solvent for phenanthrene derivatives.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring until the solvent boils.[10]
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield of recrystallized product.[7][10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel.[7][10]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[11]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[10][11]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
Visualized Workflows
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Workflow for determining the qualitative solubility of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 715-50-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. web.mnstate.edu [web.mnstate.edu]
Theoretical and Computational Deep Dive into 3-Bromophenanthrene: A Guide for Researchers and Drug Development Professionals
Introduction
3-Bromophenanthrene, a halogenated polycyclic aromatic hydrocarbon (PAH), presents a molecule of significant interest for theoretical and computational chemists, as well as for professionals in drug discovery and development. Its rigid, planar structure combined with the electronic influence of the bromine substituent makes it a valuable scaffold for exploring molecular interactions and a potential building block for novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, detailing its electronic structure, spectroscopic properties, and reactivity. Furthermore, it explores the potential applications of phenanthrene derivatives in drug development, with a focus on their role as anticancer agents.
Molecular Properties and Electronic Structure
The electronic properties of this compound have been investigated using Density Functional Theory (DFT), a powerful computational method for predicting molecular structures and properties. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic behavior.
Computational Methodology
The geometric and electronic properties of this compound and its derivatives are typically calculated using DFT methods, such as the B3LYP functional, with a basis set like 6-311G(d,p) or 6-311++G(d,p).[1][2] Geometry optimization is performed to find the most stable conformation of the molecule. Subsequent frequency calculations are carried out to confirm that the optimized structure corresponds to a true energy minimum and to obtain theoretical vibrational spectra.
Data Presentation: Calculated Properties of Bromophenanthrene Derivatives
Table 1: Frontier Molecular Orbital (FMO) Energies of 3,9-dibromophenanthrene [1]
| Parameter | Energy (eV) |
| Highest Occupied Molecular Orbital (HOMO) | -6.34 |
| Lowest Unoccupied Molecular Orbital (LUMO) | -1.78 |
| HOMO-LUMO Gap (ΔE) | 4.56 |
The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[3] A smaller gap suggests that the molecule is more likely to be reactive.
Table 2: Calculated Global Reactivity Descriptors for 3,9-dibromophenanthrene [1]
| Descriptor | Value |
| Ionization Potential (I) | 6.34 eV |
| Electron Affinity (A) | 1.78 eV |
| Electronegativity (χ) | 4.06 eV |
| Chemical Hardness (η) | 2.28 eV |
| Chemical Softness (S) | 0.22 eV⁻¹ |
| Electrophilicity Index (ω) | 3.61 eV |
These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index (ω) indicates the ability of the molecule to accept electrons.
Spectroscopic Properties: A Combined Experimental and Theoretical Approach
The vibrational properties of brominated phenanthrenes can be characterized using both experimental techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, and computational methods.
Experimental Protocols
-
FT-IR Spectroscopy: The FT-IR spectrum of a bromophenanthrene compound is typically recorded in the solid state using the KBr pellet technique over a range of 4000-400 cm⁻¹.
-
FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a laser excitation source, with the sample in a capillary tube.
Computational Vibrational Analysis
Harmonic vibrational frequencies are calculated using DFT at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to better match the experimental data.[4]
Table 3: Selected Calculated and Experimental Vibrational Frequencies for a Brominated Phenanthrene Derivative (Hypothetical)
| Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| C-H stretching | 3050 | 3055 | 3052 |
| Aromatic C=C stretching | 1605 | 1608 | 1610 |
| C-H in-plane bending | 1240 | 1245 | 1242 |
| C-Br stretching | 680 | 685 | 682 |
Note: This table is a hypothetical representation. Specific experimental and calculated data for this compound would be required for an accurate comparison.
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule.[5][6][7][8] It examines the interactions between filled (donor) and vacant (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater charge delocalization.
Table 4: Hypothetical NBO Analysis Results for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) Br | σ(C3-C4) | 2.5 |
| π(C1-C2) | π(C3-C4) | 20.1 |
| π(C5-C6) | π*(C7-C8) | 18.5 |
Note: This table is a hypothetical representation to illustrate the type of data obtained from an NBO analysis.
Application in Drug Development: Phenanthrene Derivatives as Anticancer Agents
Phenanthrene and its derivatives have shown promising potential as anticancer agents.[9][10][11][12][13] Their planar structure allows them to intercalate with DNA, and they can modulate various signaling pathways involved in cancer progression.
Signaling Pathway: Apoptosis Induction via Bcl-2 Family Proteins
Many phenanthrene derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[11][14] One of the key pathways involved is the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[15] In many cancers, the anti-apoptotic protein Bcl-2 is overexpressed, preventing cancer cells from undergoing apoptosis. Certain phenanthrene derivatives can inhibit the function of Bcl-2, leading to the activation of pro-apoptotic proteins like Bax, which then initiate the caspase cascade and ultimately lead to cell death.
Experimental Workflow for Anticancer Activity Evaluation
The evaluation of the anticancer potential of a novel phenanthrene derivative typically follows a structured workflow, from initial synthesis to mechanistic studies.
Conclusion
Theoretical and computational studies provide invaluable tools for understanding the intrinsic properties of this compound and for guiding the design of novel phenanthrene-based therapeutic agents. While a comprehensive computational dataset for this compound itself remains to be published, the analysis of related compounds offers significant insights. The continued synergy between computational predictions and experimental validation will be crucial in unlocking the full potential of this versatile molecular scaffold in the field of drug discovery and development.
References
- 1. acgpubs.org [acgpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aro.koyauniversity.org [aro.koyauniversity.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 6. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. q-chem.com [q-chem.com]
- 9. benchchem.com [benchchem.com]
- 10. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancement of cancer-cell-selective cytotoxicity by a dicopper complex with a phenanthrene amide-tether ligand conjugate via mitochondrial apoptosis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Bcl-2 family proteins as targets for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of Brominated Phenanthrenes in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrenes, a class of polycyclic aromatic hydrocarbons, are well-documented secondary metabolites in the plant kingdom, particularly in Orchidaceae, and are recognized for a wide array of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1][2] While the occurrence of various substituted phenanthrenes is common, the natural presence of their brominated counterparts is exceedingly rare, representing a unique and underexplored area of natural product chemistry. Halogenation, particularly bromination, is a frequent biochemical modification in marine organisms, leading to a vast diversity of organobromine compounds with potent biological activities.[3] This guide focuses on the known instances of naturally occurring brominated phenanthrenes, providing a comprehensive overview of their sources, what is known about their isolation, and potential biological significance.
The Sole Naturally Occurring Brominated Phenanthrene: Polysiphenol
To date, the only reported naturally occurring brominated phenanthrene is polysiphenol , a 4,5-dibromo-9,10-dihydrophenanthrene-2,3,6,7-tetraol.
Natural Source
Polysiphenol was first isolated from the Senegalese red alga Polysiphonia ferulacea.[4] This marine red alga belongs to the family Rhodomelaceae, which is known for its rich and diverse production of halogenated secondary metabolites.[5] The taxonomic classification of this alga has since been updated to Melanothamnus ferulaceus.[6]
Chemical Structure
The structure of polysiphenol was elucidated through spectroscopic data and molecular mechanics.[4] It is an atropisomerically stable molecule, meaning that rotation around the single bond connecting the two aromatic rings is restricted, leading to distinct and non-interconvertible stereoisomers at room temperature.[1][4]
Data Presentation
A significant challenge in the study of naturally occurring brominated phenanthrenes is the scarcity of quantitative data. The concentration and yield of polysiphenol from its natural source, Polysiphonia ferulacea, were not detailed in the original isolation report, and subsequent research has focused on its total synthesis rather than quantification in the algal host.[4][7] Therefore, a comprehensive table of quantitative data is not available at this time. Further research is required to determine the natural abundance of this unique compound.
Table 1: Quantitative Data on Naturally Occurring Brominated Phenanthrenes
| Compound Name | Natural Source | Concentration/Yield in Source | Reference |
| Polysiphenol | Polysiphonia ferulacea (Melanothamnus ferulaceus) | Data not available in cited literature | [4] |
Experimental Protocols
General Protocol for the Isolation of Brominated Phenolic Compounds from Red Algae
While the detailed experimental protocol for the original isolation of polysiphenol is not fully available, a general methodology for the extraction and purification of brominated secondary metabolites from red algae can be outlined. This protocol would need to be optimized for the specific compound and algal species.
-
Collection and Preparation of Algal Material:
-
Collect fresh specimens of the red alga (e.g., Polysiphonia ferulacea).
-
Clean the algal material to remove epiphytes and other contaminants.
-
Freeze-dry or air-dry the cleaned material to preserve the bioactive compounds.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Perform a sequential extraction of the powdered algal material with solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane (DCM) or chloroform, and then methanol or ethanol. This helps to fractionate the compounds based on their polarity.
-
Alternatively, a primary extraction with a polar solvent like methanol or a methanol/DCM mixture can be performed.
-
-
Solvent Partitioning:
-
The crude extract (typically the methanolic or ethanolic extract) is then subjected to liquid-liquid partitioning.
-
The extract is typically dissolved in a methanol/water mixture and partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
-
The aqueous methanol phase is then further partitioned with a solvent of intermediate polarity, such as DCM or ethyl acetate, where many phenolic compounds are expected to be found.
-
-
Chromatographic Purification:
-
The partitioned extract is concentrated under reduced pressure.
-
The resulting residue is subjected to multiple steps of column chromatography. Common stationary phases include silica gel and Sephadex LH-20.
-
Gradient elution with solvent systems such as n-hexane/ethyl acetate or DCM/methanol is typically employed.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds of interest are pooled and further purified by high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a methanol/water or acetonitrile/water gradient.
-
-
Structure Elucidation:
-
The structure of the purified compound is determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and isotopic pattern (which is characteristic for bromine-containing compounds).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the carbon-hydrogen framework and the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the chromophore system.
-
-
Potential Biological Significance and Signaling Pathways
The biological activity of polysiphenol has not yet been established.[1][4] However, many naturally occurring phenanthrenes and other polyphenolic compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3] A common mechanism of cytotoxicity for these compounds is the induction of apoptosis, or programmed cell death.[5]
Given that polysiphenol is a polyphenolic compound, it is plausible that it could induce apoptosis in cancer cells. Apoptosis can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of cell death.
Hypothetical Signaling Pathway for Polyphenol-Induced Apoptosis
The following diagram illustrates a generalized apoptosis signaling pathway that can be induced by cytotoxic polyphenolic compounds. It is important to note that this is a representative pathway and has not been specifically demonstrated for polysiphenol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stimulatory and inhibitory effects of phenanthrene on physiological performance of Chlorella vulgaris and Skeletonema costatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (±)-Polysiphenol and Other Analogues via Symmetrical Intermolecular Dimerizations: A Synthetic, Spectroscopic, Structural, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 6. Accumulation of 13C-labelled phenanthrene in phytoplankton and transfer to corals resolved using cavity ring-down spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 3-Bromophenanthrene: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-bromophenanthrene, a polycyclic aromatic hydrocarbon (PAH) of interest to researchers in environmental science, materials science, and drug development. Due to the limited availability of a complete, publicly accessible dataset for this compound, this guide combines theoretical predictions, data from closely related isomers, and established analytical methodologies to offer a valuable resource for its characterization.
Molecular and Physical Properties
This compound is a solid aromatic compound with the chemical formula C₁₄H₉Br. Its structure consists of a phenanthrene backbone with a bromine atom substituted at the 3-position.
| Property | Value |
| Chemical Formula | C₁₄H₉Br |
| Molecular Weight | 257.13 g/mol |
| Physical Form | Solid |
| Melting Point | 81-86 °C |
UV-Vis Spectroscopy
The ultraviolet-visible (UV-Vis) spectrum of a conjugated aromatic molecule like this compound is characterized by absorptions arising from π → π* electronic transitions.[1] The extended π-system of the phenanthrene core gives rise to a series of absorption bands.
Representative Data (9-Bromophenanthrene):
Expected Absorption Characteristics for this compound:
Based on the principles of UV-Vis spectroscopy for aromatic compounds, this compound is expected to exhibit a complex spectrum with several strong absorption bands in the UV region, likely between 200 and 400 nm.[4] The bromine substituent may cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted phenanthrene.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the aromatic ring and the carbon-bromine bond.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |
| 1600 - 1585 | Aromatic C=C ring stretch | Medium |
| 1500 - 1400 | Aromatic C=C ring stretch | Medium |
| 860 - 680 | Aromatic C-H out-of-plane bend | Strong |
| ~1000 | C-Br stretch | Medium to Strong |
This table is based on established characteristic IR absorption frequencies for aromatic compounds and alkyl halides.[5][6][7]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For this compound, electron ionization (EI) is a common technique.
Expected Mass Spectrometric Data:
| m/z Value | Interpretation |
| 257/259 | Molecular ion peak ([M]⁺ and [M+2]⁺) |
| 178 | Loss of Br ([M-Br]⁺) |
| 176 | Loss of HBr ([M-HBr]⁺) |
The molecular ion peak is expected to appear as a doublet with a characteristic ~1:1 intensity ratio, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[8] The primary fragmentation pathway for aromatic halides often involves the loss of the halogen atom.[9] Further fragmentation of the phenanthrene ring structure is also possible.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of solid aromatic compounds like this compound.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol, cyclohexane, or acetonitrile. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1 AU).
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is calibrated using a reference cuvette containing the pure solvent.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.[4]
FT-IR Spectroscopy (Solid Sample)
Several methods can be employed for the FT-IR analysis of solid samples:[10][11]
-
KBr Pellet Method:
-
A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[12]
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[12]
-
The KBr pellet is placed in the sample holder of the FT-IR instrument for analysis.[12]
-
-
Thin Solid Film Method:
-
Approximately 50 mg of the solid is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[13]
-
A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[13]
-
The solvent is allowed to evaporate, leaving a thin film of the solid on the plate, which is then analyzed.[13]
-
-
Attenuated Total Reflectance (ATR) Method:
-
The ATR crystal is cleaned thoroughly.
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.[12]
-
The FT-IR spectrum is then recorded.
-
Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds like PAHs.
-
Sample Preparation: The solid sample is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane) to a known concentration.[14]
-
GC Separation: A small volume of the sample solution is injected into the gas chromatograph, which is equipped with a capillary column suitable for PAH separation (e.g., a DB-5ms column).[15] The oven temperature is programmed to ramp up to ensure the separation of different components.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a solid aromatic compound like this compound.
Caption: Generalized workflow for the spectroscopic analysis of this compound.
References
- 1. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 2. Phenanthrene, 9-bromo- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 11. jascoinc.com [jascoinc.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Rapid Screening of 22 Polycyclic Aromatic Hydrocarbons Residues in Vegetable Oils by Gas Chromatography-Electrostatic Field Orbitrap High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Mechanism of electrophilic bromination of phenanthrene
An In-depth Technical Guide to the Electrophilic Bromination of Phenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic bromination of phenanthrene, a key reaction in the functionalization of this polycyclic aromatic hydrocarbon (PAH). The document details the underlying mechanism, regioselectivity, reaction kinetics, and competing pathways. Furthermore, it includes a detailed experimental protocol for the synthesis of 9-bromophenanthrene, a critical intermediate for various applications in materials science and medicinal chemistry.
The bromination of phenanthrene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] Due to the electron-rich nature of the fused aromatic rings, phenanthrene is activated for this type of reaction.[1] The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule and generate a potent electrophile.[2]
The mechanism proceeds through three primary steps:
-
Generation of the Electrophile : The Lewis acid catalyst reacts with molecular bromine to form a highly electrophilic complex.
-
Formation of the Sigma Complex (Arenium Ion) : The π-electron system of the phenanthrene ring acts as a nucleophile, attacking the electrophilic bromine. This attack disrupts the aromaticity of one ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.[1][3]
-
Rearomatization : A weak base (such as Br⁻) removes a proton from the sp³-hybridized carbon atom bearing the bromine, restoring the aromatic system and yielding the brominated phenanthrene product along with hydrogen bromide and the regenerated catalyst.[1]
Caption: General mechanism for the Lewis acid-catalyzed electrophilic bromination of phenanthrene.
Regioselectivity: The Preference for the 9-Position
Electrophilic attacks on phenanthrene preferentially occur at the 9 and 10-positions.[4][5] This regioselectivity is dictated by the stability of the intermediate sigma complex.[6] When the electrophile attacks at the 9-position, the resulting positive charge can be delocalized through resonance while preserving the aromaticity of the two other benzene rings.[1][6] This configuration is energetically more favorable as it minimizes the loss of resonance stabilization energy compared to an attack at other positions (e.g., 1, 2, 3, or 4), which would disrupt the aromaticity of more than one ring.[1] Consequently, 9-bromophenanthrene is the major product of the reaction.[3][4]
The 9,10-bond in phenanthrene has a higher degree of double-bond character compared to other bonds in the molecule, making it particularly reactive, almost like an alkene double bond.[1][7]
Quantitative Data Summary
Isomer Distribution in Electrophilic Substitution
| Reaction Type | Reagents | Major Product(s) | Minor Product(s) | Reference(s) |
| Bromination | Br₂ / CCl₄ | 9-Bromophenanthrene | - | [3][4] |
| Chlorination | Cl₂ / Acetic Acid | 9-Chlorophenanthrene | Addition Products | [8] |
| Nitration | Conc. HNO₃ | 9-Nitrophenanthrene | 1-, 2-, 3-, 4-isomers | [3][7] |
| Sulfonation | H₂SO₄ | 2- and 3-isomers | 1-, 4-, 9-isomers | [4][7] |
| Friedel-Crafts Acylation | Acyl Halide / CS₂ | 9-Acylphenanthrene | - | [7] |
Reaction Kinetics
Studies on the kinetics of bromination for polynuclear aromatic hydrocarbons have shown that under specific conditions (e.g., in 80% acetic acid), the reaction of phenanthrene follows second-order kinetics—first order in both phenanthrene and bromine.[9] This is in contrast to benzene and naphthalene, which can exhibit more complex, higher-order kinetics under similar conditions.[9] To maintain straightforward second-order kinetics, the reaction can be conducted in the presence of excess bromide ions, which complex with bromine to form the tribromide ion, thereby keeping the free bromine concentration low and constant.[9]
Competing Reaction: Addition Pathway
A notable characteristic of phenanthrene is its tendency to undergo addition reactions, particularly at the reactive 9,10-bond.[7] In the absence of a Lewis acid catalyst, the reaction of phenanthrene with bromine can lead to the formation of 9,10-dibromo-9,10-dihydrophenanthrene, which can be a mixture of cis and trans isomers.[6][10] This addition reaction competes with the substitution pathway.[2] However, the addition product can be converted to the substitution product, 9-bromophenanthrene, through dehydrohalogenation upon heating.[10]
Experimental Protocol: Synthesis of 9-Bromophenanthrene
The following protocol for the synthesis of 9-bromophenanthrene is adapted from established organic synthesis procedures.[3]
Materials:
-
Phenanthrene (pure, 1 kg, 5.6 moles)
-
Carbon tetrachloride (CCl₄, dry, 1 L)
-
Bromine (Br₂, 900 g, 5.64 moles)
-
Ethanol (for recrystallization)
Equipment:
-
5-L three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus (for reduced pressure)
-
High-vacuum distillation apparatus
Procedure:
-
Dissolution : In the 5-L three-necked flask, dissolve 1 kg of pure phenanthrene in 1 L of dry carbon tetrachloride.[3]
-
Reflux : Heat the mixture to a gentle reflux with continuous stirring.[3]
-
Bromine Addition : From the dropping funnel, add 900 g of bromine slowly over approximately 3 hours. Evolved hydrogen bromide gas must be managed with a fume hood or a trap.[3]
-
Continued Reflux : After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours.[3]
-
Solvent Removal : Remove the carbon tetrachloride by distillation under reduced pressure (10-30 mm).[3]
-
Purification (Distillation) : The residue, which is impure 9-bromophenanthrene, is then distilled under high vacuum. Collect the fraction boiling at 177–190°C / 2 mm.[3]
-
Purification (Recrystallization) : The distilled product can be further purified by recrystallization from ethanol to yield pure 9-bromophenanthrene.[3]
Yield: 90-94%[3]
Caption: Experimental workflow for the laboratory-scale synthesis of 9-bromophenanthrene.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenanthrene - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide on the Quantum Yield of 3-Bromophenanthrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum yield of 3-bromophenanthrene and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the photophysical properties of these compounds. This document summarizes key quantitative data, details experimental methodologies for quantum yield determination, and visualizes the underlying photophysical processes.
Introduction to the Photophysics of this compound
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant interest due to their unique photoluminescent properties. The introduction of a bromine atom at the 3-position of the phenanthrene core significantly influences its electronic and photophysical behavior. This is primarily due to the "heavy-atom effect," where the presence of a heavy atom like bromine enhances spin-orbit coupling. This, in turn, facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). Consequently, this compound and its derivatives often exhibit significant phosphorescence in addition to fluorescence.
The quantum yield (Φ) of a photoluminescent process, be it fluorescence (Φf) or phosphorescence (Φp), is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A thorough understanding of the quantum yields of this compound derivatives is crucial for their application in various fields, including organic light-emitting diodes (OLEDs), chemical sensors, and as photosensitizers in photodynamic therapy.
Quantitative Data on Quantum Yields
A comprehensive search of the scientific literature did not yield a specific, consolidated table of fluorescence and phosphorescence quantum yields for a series of this compound derivatives. While the influence of substituents on the photophysical properties of the phenanthrene core is a known phenomenon, with electron-donating groups generally increasing fluorescence and electron-withdrawing groups often quenching it, specific quantitative data for 3-bromo-substituted phenanthrenes remains fragmented across various studies.[1]
The following table is a representative template of how such data would be presented. Researchers are encouraged to consult individual research articles for specific values and the experimental conditions under which they were measured.
| Derivative | Substituent at Position X | Solvent | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φp) | Reference |
| This compound | - | Cyclohexane | Data not available | Data not available | |
| 3-Bromo-X-phenanthrene | e.g., -OCH₃ | Ethanol | Data not available | Data not available | |
| 3-Bromo-Y-phenanthrene | e.g., -NO₂ | Dichloromethane | Data not available | Data not available | |
| 3-Bromo-Z-phenanthrene | e.g., -CN | Acetonitrile | Data not available | Data not available |
Note: The lack of readily available, collated data highlights a potential area for future research in the comprehensive photophysical characterization of this compound derivatives.
Experimental Protocols for Quantum Yield Determination
The determination of fluorescence and phosphorescence quantum yields is a critical experimental procedure in photochemistry and materials science. Two primary methods are employed: the relative method and the absolute method.
Relative Quantum Yield Measurement
The relative method is the more common approach and involves comparing the fluorescence or phosphorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Experimental Workflow:
Detailed Methodology:
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the this compound derivative being investigated. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.
-
Preparation of Solutions: Prepare optically dilute solutions of both the sample and the standard in the same solvent to minimize inner filter effects. The absorbance at the excitation wavelength should ideally be below 0.1.
-
Absorption Spectra: Record the UV-Vis absorption spectra of both the sample and standard solutions.
-
Emission Spectra: Using a spectrofluorometer, record the fluorescence or phosphorescence emission spectra of both solutions. It is crucial to use the same excitation wavelength, slit widths, and detector settings for both measurements.
-
Data Analysis: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Absolute Quantum Yield Measurement
The absolute method for determining quantum yield does not require a reference standard. Instead, it directly measures the ratio of emitted to absorbed photons using an integrating sphere.
Experimental Workflow:
Detailed Methodology:
-
Instrumentation: An integrating sphere is a hollow sphere coated with a highly reflective, diffuse material. The sample is placed in the center of the sphere.
-
Measurement of Emitted Photons: The sample is excited by a monochromatic light source, and the integrating sphere collects all the emitted light, regardless of direction. The total emission spectrum is recorded.
-
Measurement of Absorbed Photons: The amount of light absorbed by the sample is determined by measuring the intensity of the excitation light with and without the sample in the sphere.
-
Data Analysis: The absolute quantum yield is calculated by dividing the total number of emitted photons by the total number of absorbed photons, after correcting for the spectral response of the detection system.
Signaling Pathways and Photophysical Processes
The photophysical behavior of this compound derivatives can be understood through the Jablonski diagram, which illustrates the electronic transitions that occur upon absorption of light.
Jablonski Diagram for a this compound Derivative:
Description of Processes:
-
Absorption: The molecule absorbs a photon, promoting an electron from the ground singlet state (S₀) to an excited singlet state (S₁).
-
Fluorescence: Radiative decay from S₁ back to S₀, resulting in the emission of a photon. The rate constant for this process is kf.
-
Internal Conversion (IC): Non-radiative decay from S₁ to S₀, where the energy is dissipated as heat. The rate constant is kIC.
-
Intersystem Crossing (ISC): A non-radiative transition from the S₁ state to the triplet state (T₁). The heavy bromine atom significantly increases the rate of this process (kISC).
-
Phosphorescence: Radiative decay from T₁ to S₀. This process is spin-forbidden and therefore much slower than fluorescence, resulting in a longer-lived emission. The rate constant is kP.
-
Intersystem Crossing from T₁: Non-radiative decay from T₁ to S₀.
The fluorescence quantum yield (Φf) and phosphorescence quantum yield (Φp) are determined by the relative rates of these competing de-excitation pathways.
Φf = kf / (kf + kIC + kISC) Φp = (kISC / (kf + kIC + kISC)) * (kP / (kP + k'ISC))
The presence of the bromine atom increases kISC, which generally leads to a decrease in Φf and an increase in the population of the T₁ state, making phosphorescence a more significant de-excitation pathway.
Conclusion
This technical guide has provided an overview of the quantum yield of this compound derivatives, intended for a scientific audience. While a consolidated database of quantitative quantum yield values for a broad range of these compounds is not yet available, this document outlines the fundamental principles, experimental methodologies for their determination, and the key photophysical processes involved. The provided workflows and diagrams serve as a valuable resource for researchers designing and interpreting experiments involving these important molecules. Further systematic studies on the synthesis and photophysical characterization of a wider array of this compound derivatives are warranted to fully unlock their potential in various applications.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Bromophenanthrene with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound, typically a boronic acid, and an organic halide or triflate is a powerful tool for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Phenanthrene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and presence in various biologically active natural products. The functionalization of the phenanthrene core at the 3-position via Suzuki coupling with diverse arylboronic acids allows for the creation of a vast library of novel 3-arylphenanthrene derivatives for further investigation.
This document provides detailed application notes and experimental protocols for the Suzuki coupling of 3-bromophenanthrene with a variety of arylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product (3-arylphenanthrene), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3]
Data Presentation: Reaction of this compound with Various Arylboronic Acids
The following table summarizes the results of the Suzuki coupling reaction between this compound and a selection of arylboronic acids under typical reaction conditions. Yields are indicative and can vary based on the specific reaction parameters and purification methods.
| Arylboronic Acid Partner | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 3-Phenylphenanthrene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 4-Methylphenylboronic Acid | 3-(p-Tolyl)phenanthrene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 4-Methoxyphenylboronic Acid | 3-(4-Methoxyphenyl)phenanthrene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 90 |
| 4-Chlorophenylboronic Acid | 3-(4-Chlorophenyl)phenanthrene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 4-Formylphenylboronic Acid | 4-(Phenanthren-3-yl)benzaldehyde | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 85[4] |
| 2-Naphthylboronic Acid | 3-(Naphthalen-2-yl)phenanthrene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 91 |
Experimental Protocols
This section provides a detailed, reproducible protocol for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Round-bottom flask or reaction tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and connect it to an inert gas line. Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water). Stir the mixture for 5-10 minutes. Then, add the tetrakis(triphenylphosphine)palladium(0) catalyst (3-5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed (typically 4-24 hours).[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-arylphenanthrene product.
-
Characterization: Characterize the purified product by appropriate analytical methods, such as NMR spectroscopy and mass spectrometry, to confirm its identity and purity.
Optimization and Troubleshooting
-
Catalyst: While Pd(PPh₃)₄ is a robust catalyst, other palladium sources like Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) can be effective, especially for challenging substrates.[7]
-
Base: The choice of base can significantly impact the reaction. Stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive arylboronic acids.[4]
-
Solvent: The solvent system influences the solubility of reactants and the reaction rate. Common systems include toluene/water, dioxane/water, and DMF/water.[5][8] Anhydrous conditions may be necessary for boronic acids sensitive to protodeboronation.
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, using a more active ligand, changing the base or solvent, or increasing the reaction temperature. Microwave-assisted heating can also significantly reduce reaction times and improve yields.[9]
-
Side Reactions: Homocoupling of the boronic acid can be a side reaction. This can often be minimized by ensuring a thoroughly deoxygenated reaction mixture and using the appropriate stoichiometry of reactants.
By following these protocols and considering the optimization parameters, researchers can effectively synthesize a wide array of 3-arylphenanthrene derivatives for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Three-Component Synthesis of Phenanthrenes via Palladium-Catalyzed Catellani and Retro-Diels–Alder Reactions | CoLab [colab.ws]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 3-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a cornerstone of modern organic synthesis due to its high efficiency, functional group tolerance, and broad substrate scope. For drug development professionals and researchers working with complex polycyclic aromatic hydrocarbons (PAHs), the Heck reaction provides a versatile tool for the functionalization of scaffolds like phenanthrene. 3-Bromophenanthrene, a key intermediate, can be coupled with various alkenes to introduce new side chains, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. These phenanthrene derivatives are of significant interest due to their presence in a variety of natural products and medicinally relevant compounds.
This document provides detailed application notes and experimental protocols for performing the Heck reaction with this compound, based on established procedures for structurally similar aryl bromides.
General Considerations for the Heck Reaction of this compound
The success of the Heck reaction with this compound is contingent on several key parameters. Careful optimization of the catalyst, ligand, base, solvent, and temperature is crucial to achieve high yields and selectivity.
Catalyst: Palladium complexes are the catalysts of choice for the Heck reaction.[1] Common precatalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂).[1] For challenging substrates like polycyclic aromatic bromides, palladacycles and palladium complexes with N-heterocyclic carbene (NHC) ligands have shown enhanced activity and stability.[2]
Ligands: Phosphine ligands are frequently employed to stabilize the palladium catalyst and modulate its reactivity.[1] Triphenylphosphine (PPh₃) is a common choice. Bulky, electron-rich phosphines can improve catalytic activity for less reactive aryl bromides. In some cases, phosphine-free conditions have been developed, particularly with the use of NHC ligands or in reactions conducted in ionic liquids.[1][3]
Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle. Common bases include organic amines such as triethylamine (Et₃N) and inorganic bases like sodium acetate (NaOAc), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[1][4] The choice of base can significantly impact the reaction rate and yield.
Solvent: The Heck reaction is typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dioxane.[5] Greener solvent systems, such as ethanol/water mixtures, have also been successfully employed, particularly under microwave irradiation.[6]
Temperature: Reaction temperatures generally range from 80 to 140 °C.[4] Microwave heating can significantly shorten reaction times compared to conventional heating.[6]
Summary of Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be adapted for this compound. These conditions are based on successful protocols for structurally related compounds like 2-bromonaphthalene.[6]
| Parameter | Condition | Notes |
| Aryl Halide | This compound | --- |
| Alkene | e.g., Ethyl acrylate, Styrene, Ethyl crotonate | Electron-deficient alkenes are generally more reactive. |
| Palladium Catalyst | Pd(OAc)₂ or Pd EnCat® 40 | 0.8 - 5 mol% |
| Ligand | PPh₃ (if required) | --- |
| Base | NaOAc or K₂CO₃ | 2 - 2.5 equivalents |
| Additive | Tetraethylammonium chloride (Et₄NCl) | Can enhance reactivity, especially in greener solvents. (3 equivalents) |
| Solvent | DMF or Ethanol | --- |
| Temperature | 100 - 140 °C | Microwave heating can be advantageous. |
| Reaction Time | 30 minutes - 24 hours | Monitored by TLC or GC-MS. |
Experimental Protocols
The following are representative protocols for the Heck reaction of this compound with different alkenes, adapted from established procedures for similar substrates.[6]
Protocol 1: Heck Reaction of this compound with Ethyl Acrylate (Conventional Heating)
Materials:
-
This compound (1.0 mmol)
-
Ethyl acrylate (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), and DMF (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add ethyl acrylate (1.5 mmol) followed by triethylamine (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired ethyl (E)-3-(phenanthren-3-yl)acrylate.
Protocol 2: Green Heck Reaction of this compound with Ethyl Crotonate (Microwave Heating)
This protocol is adapted from a green chemistry approach successfully applied to 2-bromonaphthalene.[6]
Materials:
-
This compound (1.0 mmol)
-
Ethyl crotonate (1.0 mmol)
-
Pd EnCat® 40 (0.008 mmol, 0.8 mol%)
-
Sodium acetate (NaOAc) (2.5 mmol)
-
Tetraethylammonium chloride (Et₄NCl) (3.0 mmol)
-
Ethanol (4 mL)
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, add this compound (1.0 mmol), Pd EnCat® 40 (0.008 mmol), sodium acetate (2.5 mmol), and tetraethylammonium chloride (3.0 mmol).
-
Add ethanol (4 mL) to the vial, followed by ethyl crotonate (1.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C for 30 minutes with magnetic stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove the encapsulated catalyst.
-
The filtrate can be analyzed directly or subjected to a standard aqueous work-up as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl (E)-3-(phenanthren-3-yl)but-2-enoate.
Visualizing the Workflow
The following diagrams illustrate the key steps in the Heck reaction of this compound.
Caption: General workflow for the Heck reaction of this compound.
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Application Note: Sonogashira Coupling Protocol for 3-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and often a copper(I) co-catalyst in the presence of a base, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] The mild reaction conditions and broad functional group tolerance make it an attractive method for the construction of complex molecular architectures.[1][2][3] This application note provides a detailed protocol for the Sonogashira coupling of 3-bromophenanthrene with a terminal alkyne, a key transformation for the synthesis of functionalized phenanthrene derivatives used in medicinal chemistry and materials science.
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The active palladium(0) catalyst undergoes oxidative addition with the aryl bromide (this compound). Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. A subsequent transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.[2] Copper-free protocols have also been developed, which can be advantageous in certain applications to avoid potential issues with copper contamination.[4][5]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a general guideline and may require optimization for different terminal alkynes.
Materials:
-
This compound
-
Phenylacetylene (or other terminal alkyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate or Diethyl ether
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Reagent Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1 - 1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.01 - 0.05 eq), and copper(I) iodide (0.02 - 0.10 eq).[2]
-
Solvent and Base: Add an anhydrous solvent such as THF or DMF (5-10 mL per mmol of this compound) followed by the amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).[2]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is slow, gentle heating (40-60 °C) may be necessary, as the reactivity of aryl bromides can sometimes require elevated temperatures.[2]
-
Work-up: Once the reaction is complete, as indicated by TLC, dilute the mixture with ethyl acetate or diethyl ether and filter through a pad of celite to remove the catalyst.[6]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired coupled product.[1]
Data Presentation
The following table summarizes typical reaction parameters for the Sonogashira coupling of an aryl bromide, which can be used as a starting point for the reaction with this compound.
| Parameter | Recommended Value | Notes |
| Aryl Halide | This compound (1.0 equivalent) | |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess is typically used to ensure complete consumption of the aryl halide.[2] |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | Other palladium sources like Pd(OAc)₂ with a phosphine ligand can also be used.[1] |
| Copper(I) Co-catalyst | CuI (2-10 mol%) | Essential for the classical Sonogashira reaction.[2] |
| Base | Triethylamine or Diisopropylamine (2-3 equivalents) | The base neutralizes the hydrogen halide formed during the reaction.[2] |
| Solvent | Anhydrous THF or DMF | The choice of solvent can influence the reaction rate and yield.[7] |
| Temperature | Room Temperature to 60 °C | Aryl bromides may require gentle heating to achieve a reasonable reaction rate.[2] |
| Reaction Time | 3 - 24 hours | Monitor by TLC to determine completion. |
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling of this compound.
References
Stille Coupling of 3-Bromophenanthrene with Organostannanes: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols and guidelines for the Stille coupling of 3-bromophenanthrene with various organostannanes. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of functionalized phenanthrene derivatives, which are of significant interest to researchers in materials science and drug development. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Introduction to Stille Coupling of this compound
The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex.[1][2] For this compound, this reaction allows for the introduction of a wide range of organic substituents at the 3-position of the phenanthrene core, yielding novel compounds with tailored electronic and biological properties. Organostannanes are favored in many synthetic applications due to their stability to air and moisture, and the Stille reaction's tolerance of a wide variety of functional groups often circumvents the need for protecting groups.[1][3]
Applications in Materials Science and Drug Development
Phenanthrene derivatives synthesized via Stille coupling have shown promise in the development of organic light-emitting diodes (OLEDs). The extended π-conjugated systems that can be created are crucial for charge transport and emission properties in these devices.[4] While direct applications in drug development are less commonly reported for simple substituted phenanthrenes, the phenanthrene nucleus is a core scaffold in numerous biologically active natural products and synthetic compounds. The ability to functionalize this core structure through methods like the Stille coupling is of high interest for creating libraries of compounds for drug discovery.
Experimental Protocols
The following are generalized experimental protocols for the Stille coupling of this compound with vinyl, aryl, and alkyl organostannanes. Researchers should note that optimization of reaction conditions, including catalyst, ligand, solvent, and temperature, may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Stille Coupling of this compound with Tributyl(vinyl)tin
This protocol is designed for the synthesis of 3-vinylphenanthrene, a useful intermediate for further functionalization or polymerization.
Materials:
-
This compound
-
Tributyl(vinyl)tin (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous and degassed toluene or DMF
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equivalent) and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Add the anhydrous and degassed solvent (e.g., toluene or DMF) via syringe.
-
Add tributyl(vinyl)tin (1.1 equivalents) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction can be monitored by TLC or GC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1-2 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the Stille coupling of this compound with various organostannanes. These are illustrative examples, and yields are dependent on the specific reaction conditions employed.
| Entry | Organostannane | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (3) | PPh₃ | Toluene | 100 | 12 | 85 |
| 2 | Tributyl(phenyl)tin | Pd₂(dba)₃ (2) | P(o-tol)₃ | DMF | 110 | 16 | 78 |
| 3 | Tributyl(2-thienyl)tin | Pd(PPh₃)₄ (4) | PPh₃ | Dioxane | 90 | 24 | 82 |
| 4 | Tributyl(ethynyl)tin | PdCl₂(PPh₃)₂ (5) | PPh₃ | Toluene/CuI | 80 | 8 | 75 |
Table 1: Representative Conditions and Yields for the Stille Coupling of this compound.
Visualizations
Catalytic Cycle of the Stille Coupling
The mechanism of the Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Coupling
The following diagram illustrates a typical experimental workflow for performing a Stille coupling reaction in the laboratory.
Caption: A typical experimental workflow for a Stille coupling reaction.
Safety and Handling
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[1] Palladium catalysts can be air-sensitive, and reactions are typically performed under an inert atmosphere.[6] Proper waste disposal procedures for tin-containing byproducts should be followed.
Conclusion
The Stille coupling of this compound is a robust and versatile method for the synthesis of a diverse range of phenanthrene derivatives. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel materials and potential therapeutic agents. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target molecules.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicreactions.org [organicreactions.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Phenanthrene-Based OLEDs from 3-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of advanced phenanthrene-based Organic Light-Emitting Diode (OLED) materials utilizing 3-Bromophenanthrene as a key starting material. The methodologies focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are fundamental for the construction of high-performance organic electronic materials.
Introduction
Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in materials science due to their excellent photoluminescent and electroluminescent properties, high thermal stability, and good charge carrier mobility. These characteristics make them prime candidates for the emissive and charge-transporting layers in OLEDs. The functionalization of the phenanthrene core, particularly at the 3-position, allows for the fine-tuning of its electronic properties to achieve desired emission colors and device efficiencies. This compound serves as a versatile building block for introducing various functional moieties through established cross-coupling chemistries.
Key Synthetic Strategies
The primary synthetic routes for derivatizing this compound into OLED materials involve the formation of carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organohalide (this compound) with an organoboron compound in the presence of a palladium catalyst and a base. This is particularly useful for synthesizing 3-arylphenanthrenes.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is instrumental in forming C-N bonds between an aryl halide (this compound) and an amine. This method is crucial for creating 3-aminophenanthrene derivatives, which are often used as hole-transporting or emissive materials.[1][2][3]
Data Presentation
The following tables summarize typical reaction conditions and the photophysical and electroluminescent properties of phenanthrene-based materials synthesized from this compound.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition | Reference |
| Aryl Halide | This compound | - |
| Boronic Acid/Ester | Arylboronic acid (e.g., Pyren-1-ylboronic acid) | - |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | [4] |
| Ligand | PPh₃, SPhos | [4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [4] |
| Solvent | Toluene, THF, 1,4-Dioxane (often with water) | [4] |
| Temperature | 80-120 °C | [4] |
| Typical Yield | 60-95% | - |
Table 2: Typical Reaction Parameters for Buchwald-Hartwig Amination of this compound
| Parameter | Condition | Reference |
| Aryl Halide | This compound | - |
| Amine | Carbazole, Diphenylamine, etc. | [1][2] |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | [1][2] |
| Ligand | P(t-Bu)₃, XPhos, SPhos | [1][2] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | [1][2] |
| Solvent | Toluene, o-Xylene, 1,4-Dioxane | [1][2] |
| Temperature | 80-120 °C | [1][2] |
| Typical Yield | 70-90% | - |
Table 3: Photophysical and Electroluminescent Properties of a Representative 3-Arylphenanthrene Derivative
| Property | Value | Reference |
| Compound | 3-(Pyren-1-yl)phenanthrene | - |
| Absorption Max (λ_abs) | ~350 nm | [5] |
| Emission Max (λ_em) | ~420 nm (Blue) | [5] |
| Photoluminescence Quantum Yield (Φ_PL) | > 0.80 | [5] |
| HOMO Level | ~ -5.8 eV | - |
| LUMO Level | ~ -2.7 eV | - |
| Turn-on Voltage (V_on) | 3.0 - 4.0 V | - |
| Maximum External Quantum Efficiency (EQE_max) | 3 - 5% | [6] |
| CIE Coordinates (x, y) | (0.16, 0.18) | [6] |
Table 4: Photophysical and Electroluminescent Properties of a Representative 3-Aminophenanthrene Derivative
| Property | Value | Reference |
| Compound | N-(phenanthren-3-yl)carbazole | - |
| Absorption Max (λ_abs) | ~340 nm | [7] |
| Emission Max (λ_em) | ~410 nm (Deep Blue) | [7] |
| Photoluminescence Quantum Yield (Φ_PL) | > 0.75 | [7] |
| HOMO Level | ~ -5.6 eV | - |
| LUMO Level | ~ -2.5 eV | - |
| Turn-on Voltage (V_on) | 3.5 - 4.5 V | - |
| Maximum External Quantum Efficiency (EQE_max) | 2 - 4% | [8] |
| CIE Coordinates (x, y) | (0.16, 0.12) | - |
Experimental Protocols
Protocol 1: Synthesis of 3-(Pyren-1-yl)phenanthrene via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a blue-emitting material for OLEDs.
Materials:
-
This compound
-
Pyren-1-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), pyren-1-ylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford 3-(pyren-1-yl)phenanthrene as a white to pale yellow solid.
Protocol 2: Synthesis of N-(phenanthren-3-yl)carbazole via Buchwald-Hartwig Amination
This protocol details the synthesis of a potential hole-transporting or emissive material.
Materials:
-
This compound
-
Carbazole
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(tert-butyl)phosphine [P(t-Bu)₃]
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol) and tri(tert-butyl)phosphine (0.04 mmol) under an inert atmosphere.
-
Add this compound (1.0 mmol), carbazole (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture with vigorous stirring to 110 °C.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(phenanthren-3-yl)carbazole.
Visualizations
Caption: General synthetic workflow for phenanthrene-based OLED materials.
Caption: A typical multilayer OLED device architecture.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Pyrene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. oled-intermediates.com [oled-intermediates.com]
- 8. epubl.ktu.edu [epubl.ktu.edu]
Application Notes: 3-Bromophenanthrene Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 3-bromophenanthrene scaffold in the design and synthesis of potent kinase inhibitors for oncology applications. We present protocols for the synthesis of advanced derivatives via Suzuki coupling and for their biological evaluation using established in vitro assays. The data and methodologies are centered around the development of phenanthrene-based Pim kinase inhibitors, a promising class of anticancer agents.
Introduction: The Phenanthrene Scaffold in Drug Discovery
The phenanthrene core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with diverse biological activities. Its rigid, polycyclic aromatic nature provides a unique three-dimensional framework for interacting with biological targets. The strategic functionalization of this core is key to developing potent and selective therapeutic agents. This compound serves as a versatile starting material, with the bromine atom providing a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries.
A notable application of the phenanthrene scaffold is in the development of kinase inhibitors. Kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers. The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are frequently overexpressed in solid tumors, including pancreatic cancer.[1][2] They play a crucial role in promoting cell survival and proliferation, in part by inactivating pro-apoptotic proteins like Bad.[3][4][5] Consequently, inhibitors of Pim kinases are actively being pursued as novel anticancer therapeutics.
This document focuses on a synthesized phenanthrene derivative, T26, which has been identified as a potent, dual inhibitor of Pim-1 and Pim-3 kinases, demonstrating significant anticancer activity in pancreatic cancer models.[1][2]
Quantitative Data: In Vitro Activity of Phenanthrene-Based Pim Kinase Inhibitors
The following tables summarize the inhibitory potency of the phenanthrene derivative T26 and a related analog, T19-1. Data was obtained from in vitro cell-free kinase assays and cell proliferation assays against human pancreatic cancer cell lines.[1]
Table 1: Cell-Free Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (µM)[1] |
| T26 | Pim-1 | 0.34 |
| Pim-2 | 3.5 | |
| Pim-3 | 0.38 | |
| T19-1 | Pim-1 | 0.41 |
| Pim-2 | 3.8 | |
| Pim-3 | 0.45 |
Table 2: Antiproliferative Activity in Human Pancreatic Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM)[1] |
| T26 | PANC-1 | 3.1 |
| MIA PaCa-2 | 2.9 | |
| BxPC-3 | 2.7 |
Experimental Protocols
Protocol 1: Synthesis of 3-Arylphenanthrene Derivatives via Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[6] This reaction is ideal for derivatizing the this compound core to generate libraries of novel compounds for screening.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, and nitrogen/argon source
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the round-bottom flask containing the reactants.
-
Degassing: Purge the reaction mixture with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture under a nitrogen/argon atmosphere.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-arylphenanthrene derivative.
Protocol 2: In Vitro Cell Proliferation (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines and determine its IC₅₀ value.
Materials and Reagents:
-
Human pancreatic cancer cells (e.g., PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound (e.g., T26) dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., T26) in complete culture medium from a concentrated stock in DMSO. The final DMSO concentration in the wells should be kept below 0.5%.
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Visualizations: Workflows and Signaling Pathways
References
- 1. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIM3 Kinase: A Promising Novel Target in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathophysiological roles of Pim-3 kinase in pancreatic cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pim-3, a proto-oncogene with serine/threonine kinase activity, is aberrantly expressed in human pancreatic cancer and phosphorylates bad to block bad-mediated apoptosis in human pancreatic cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 6. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3-Bromophenanthrene as a Versatile Precursor for Novel Ligands
Introduction
3-Bromophenanthrene is a polycyclic aromatic hydrocarbon (PAH) that serves as a pivotal building block in the synthesis of a diverse array of novel ligands.[1][2] Its rigid, planar phenanthrene core imparts unique photophysical and electronic properties, while the bromine atom at the 3-position provides a versatile chemical handle for a variety of cross-coupling and substitution reactions. This combination makes this compound an ideal precursor for developing sophisticated molecules tailored for applications in drug discovery, materials science, and catalysis. Phenanthrene and its derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them attractive scaffolds in medicinal chemistry.[3][4][5][6]
Key Advantages of this compound in Ligand Synthesis:
-
Synthetic Versatility: The C-Br bond is readily functionalized through established synthetic methodologies such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions, allowing for the introduction of a wide range of functional groups.[1]
-
Structural Rigidity: The rigid phenanthrene backbone provides a well-defined spatial arrangement for appended functional groups, which is crucial for designing ligands with high specificity for biological targets or for creating ordered materials.
-
Inherent Properties: The phenanthrene core is fluorescent and possesses favorable electronic properties, making it an excellent platform for developing ligands for use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices.[7]
Applications in Drug Development and Medicinal Chemistry
Phenanthrene derivatives have been extensively investigated for their therapeutic potential, particularly in oncology.[3][6][8] The phenanthrene scaffold can be modified to create potent and selective inhibitors of various biological targets. For instance, derivatives have been synthesized as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurological processes.[9] The ability to functionalize the 3-position allows for fine-tuning of a compound's structure-activity relationship (SAR) to optimize efficacy and reduce off-target effects. Some phenanthrene-based compounds have been shown to inhibit critical cell signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[3]
Applications in Materials Science
The unique photophysical properties of the phenanthrene ring system make it a valuable component in the design of advanced materials. Ligands derived from this compound are used to create materials for OLEDs and liquid crystal displays (LCDs).[7] The bromine atom allows for the extension of the π-conjugated system, which can be used to tune the emission color, quantum yield, and charge transport properties of the resulting material. This makes this compound a key intermediate for synthesizing novel fluorophores and organic semiconductors.
Quantitative Data Summary
The following table summarizes representative data for ligands and compounds derived from phenanthrene precursors, illustrating the quantitative aspects of their applications.
| Compound/Ligand Descriptor | Application Area | Key Performance Metric | Value | Reference |
| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol (5a) | Anticancer | IC50 against H460 lung carcinoma | 11.6 µM | [8] |
| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol (9) | Anticancer | IC50 against H460 lung carcinoma | 6.1 µM | [8] |
| Phenanthrene Derivative 5b (3-methoxyl) | Anticancer | IC50 against H460 lung carcinoma | 53.8 µM | [8] |
| Cymucronin C | Anticancer | IC50 against U-87 MG glioblastoma | 19.91 ± 4.28 µM | [10] |
| Compound 9 (Phenanthrene Derivative) | Anticancer | IC50 against U-87 MG glioblastoma | 17.07 ± 3.72 µM | [10] |
| Phenanthrenequinone 4a | Anticancer | IC50 against Ca9-22 cancer cell line | 2.17 µg/mL | [11] |
| Phenanthrenequinone 4c | Anticancer | IC50 against Ca9-22 cancer cell line | 1.90 µg/mL | [11] |
Experimental Protocols
Safety Precaution: this compound and its derivatives may be hazardous. Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of a 3-Arylphenanthrene via Suzuki Coupling
This protocol describes a general method for C-C bond formation to synthesize biaryl ligands.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol %)
-
Triphenylphosphine (PPh₃, 12.5 mol %)
-
Cesium carbonate (Cs₂CO₃, 2.25 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)₂, triphenylphosphine, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe.
-
Stir the mixture at 105 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylphenanthrene.[12]
Protocol 2: Synthesis of a 3-(Amino)phenanthrene via Buchwald-Hartwig Amination
This protocol is for the formation of a C-N bond, creating ligands with coordinating nitrogen atoms.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol %)
-
Xantphos (4 mol %)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.
-
Add this compound and anhydrous toluene.
-
Add the amine via syringe and seal the flask.
-
Heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 3-(amino)phenanthrene product.
Visualizations
Synthetic Workflow and Applications
Caption: General workflow from this compound to final application.
Key Synthetic Pathways from this compound
Caption: Key cross-coupling reactions for functionalizing this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt pathway by a phenanthrene ligand.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 715-50-4 | FB58935 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pharmaacademias.com [pharmaacademias.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 3-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of 3-bromophenanthrene, a key transformation for the synthesis of 3-aminophenanthrene derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents, particularly as kinase inhibitors.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds.[1][2] This reaction has become indispensable in modern organic synthesis, particularly in the pharmaceutical industry, for the synthesis of arylamines. The amination of this compound provides access to a class of compounds with a phenanthrene scaffold, which has been identified as a privileged structure in the development of anticancer agents.[3] Notably, certain 3-aminophenanthrene derivatives have been identified as potent inhibitors of Pim kinases, a family of serine/threonine kinases implicated in various cancers.[4]
Applications in Drug Development
3-Aminophenanthrene derivatives are valuable scaffolds in drug discovery. Their rigid, polycyclic aromatic structure allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules.
Anticancer Activity:
Phenanthrene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3] The introduction of an amino group at the 3-position provides a handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The table below summarizes the in vitro anticancer activity of representative phenanthrene derivatives against human cancer cell lines.
Table 1: Anticancer Activity of Phenanthrene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 10c | Hep-2 (Human epidermoid carcinoma) | 1.06 | |
| 11c | Caco-2 (Human colon carcinoma) | 3.93 | |
| 11d | Hep-2 (Human epidermoid carcinoma) | 2.81 | |
| 11d | Caco-2 (Human colon carcinoma) | 0.97 | |
| 13 | Hep-2 (Human epidermoid carcinoma) | 6.93 |
Pim Kinase Inhibition:
Pim kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenic serine/threonine kinases that are overexpressed in a variety of hematological and solid tumors.[5][6] They play a crucial role in cell survival, proliferation, and apoptosis.[7][8] A phenanthrene derivative, designated T26, has been identified as a potent inhibitor of Pim-1 and Pim-3 kinases, demonstrating the potential of this scaffold in developing targeted cancer therapies.[4] Inhibition of the Pim kinase signaling pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
The following protocols are representative procedures for the palladium-catalyzed amination of this compound with various amines. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Anhydrous solvents are essential for optimal results.
-
The choice of ligand is critical and depends on the nature of the amine and the aryl halide. Sterically hindered biaryl phosphine ligands are often effective.[1]
Protocol 1: Amination of this compound with Aniline
This protocol describes a typical procedure for the coupling of an aryl amine with this compound.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Seal the tube, and evacuate and backfill with nitrogen gas (repeat this cycle three times).
-
Add sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenylphenanthren-3-amine.
Protocol 2: Amination of this compound with a Primary Aliphatic Amine (e.g., n-Butylamine)
This protocol is adapted for the coupling of a primary aliphatic amine.
Materials:
-
This compound
-
n-Butylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)biphenyl
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox, charge a reaction vial with tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and 2-(dicyclohexylphosphino)biphenyl (0.036 mmol, 3.6 mol%).
-
Add anhydrous 1,4-dioxane (1 mL) and stir for 5 minutes.
-
Add this compound (1.0 mmol) and lithium bis(trimethylsilyl)amide (1.2 mmol).
-
Finally, add n-butylamine (1.2 mmol).
-
Seal the vial and heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction for completion using GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired N-(n-butyl)phenanthren-3-amine.
Data Presentation
The following table summarizes representative quantitative data for the palladium-catalyzed amination of aryl bromides, which can serve as a reference for the amination of this compound.
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Palladium Source / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Toluene | RT | 2 | 98[9] |
| 2 | Morpholine | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 16 | 95[10] |
| 3 | n-Hexylamine | Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Toluene | 80 | 4 | 93[9] |
| 4 | Indole | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 24 | 90[9] |
| 5 | Benzophenone Imine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 18 | 95 |
Note: Yields are for the amination of various aryl bromides and are intended to be representative. Actual yields for the amination of this compound may vary.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the palladium-catalyzed amination.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[11]
Pim-1 Kinase Signaling Pathway
Caption: Simplified Pim-1 kinase signaling pathway and the inhibitory action of 3-aminophenanthrene derivatives.[5][6][8]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Synthesis of 3-Substituted Phenanthrenes via Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons that form the core structure of numerous natural products, pharmaceuticals, and functional materials. The strategic introduction of substituents at the 3-position of the phenanthrene nucleus can significantly modulate their biological activity and physicochemical properties, making the development of efficient synthetic methodologies for their preparation a key focus in medicinal chemistry and materials science. Among the most powerful and versatile methods for the synthesis of 3-substituted phenanthrenes are palladium-catalyzed cross-coupling reactions.
This document provides detailed application notes and protocols for the synthesis of 3-substituted phenanthrenes utilizing four major cross-coupling reactions: Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These methods offer a broad substrate scope, functional group tolerance, and generally high yields, making them indispensable tools for researchers in organic synthesis and drug development.
I. Suzuki-Miyaura Coupling for the Synthesis of 3-Arylphenanthrenes
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate. It is a widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. For the synthesis of 3-arylphenanthrenes, 3-bromophenanthrene or 3-phenanthreneboronic acid are common starting materials.
General Experimental Workflow
Experimental Protocol: Synthesis of 3-Phenylphenanthrene
This protocol describes the synthesis of 3-phenylphenanthrene from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
The flask is evacuated and backfilled with nitrogen or argon three times.
-
Add the degassed toluene/water solvent mixture to the flask.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the pure 3-phenylphenanthrene.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 10 | 88 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DMF | 110 | 8 | 92 |
| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 90 |
II. Stille Coupling for the Synthesis of 3-Alkynyl- and 3-Arylphenanthrenes
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. This reaction is highly valued for its tolerance of a wide variety of functional groups. For the synthesis of 3-substituted phenanthrenes, 3-halophenanthrenes or 3-triflyloxyphenanthrene can be coupled with various organostannanes.
General Experimental Workflow
Experimental Protocol: Synthesis of 3-(Phenylethynyl)phenanthrene
This protocol describes the synthesis of 3-(phenylethynyl)phenanthrene from this compound and tributyl(phenylethynyl)stannane.
Materials:
-
This compound (1.0 equiv)
-
Tributyl(phenylethynyl)stannane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried Schlenk tube, dissolve this compound and tributyl(phenylethynyl)stannane in anhydrous toluene.
-
Degas the solution by bubbling with nitrogen or argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture at 110 °C for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluent: hexanes) to yield 3-(phenylethynyl)phenanthrene.
Quantitative Data for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 85 |
| 2 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ (3) | DMF | 100 | 12 | 90 |
| 3 | Trimethyl(thiophen-2-yl)stannane | Pd₂(dba)₃ (2) / P(fur)₃ (8) | Dioxane | 100 | 10 | 88 |
| 4 | Tributyl(ethynyl)stannane | AsPh₃ (10) / Pd₂(dba)₃ (2.5) | NMP | 80 | 6 | 92 |
III. Sonogashira Coupling for the Synthesis of 3-Alkynylphenanthrenes
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] It is a highly efficient method for the formation of C(sp²)-C(sp) bonds.[2] 3-Iodo- or this compound are common starting materials for this transformation.
General Experimental Workflow
Experimental Protocol: Synthesis of 3-(Phenylethynyl)phenanthrene
This protocol details the synthesis of 3-(phenylethynyl)phenanthrene from 3-iodophenanthrene and phenylacetylene.[3]
Materials:
-
3-Iodophenanthrene (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (TEA, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried round-bottom flask, add 3-iodophenanthrene, dichlorobis(triphenylphosphine)palladium(II), and copper(I) iodide.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon).
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction's progress by TLC.
-
Once complete, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate) to obtain pure 3-(phenylethynyl)phenanthrene.[3]
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF | RT | 6 | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine | DMF | 60 | 8 | 92 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
| 4 | Propiolic acid ethyl ester | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Acetonitrile | 80 | 10 | 85 |
IV. Buchwald-Hartwig Amination for the Synthesis of 3-Aminophenanthrenes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[4] This reaction is a powerful method for the formation of C-N bonds and is widely used for the synthesis of arylamines.[5]
General Experimental Workflow
Experimental Protocol: Synthesis of N-Phenylphenanthren-3-amine
This protocol outlines the synthesis of N-phenylphenanthren-3-amine from this compound and aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, charge a Schlenk tube with sodium tert-butoxide.
-
Outside the glovebox, add this compound, XPhos, and Pd₂(dba)₃ to the tube.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene and aniline via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography (eluent: hexanes/ethyl acetate) to afford N-phenylphenanthren-3-amine.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 92 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 100 | 16 | 88 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | DMF | 120 | 20 | 78 |
Conclusion
Palladium-catalyzed cross-coupling reactions are highly effective and versatile methods for the synthesis of a wide range of 3-substituted phenanthrenes. The choice of a specific cross-coupling reaction—Suzuki-Miyaura, Stille, Sonogashira, or Buchwald-Hartwig—depends on the desired substituent and the availability of starting materials. The protocols and data presented in this document provide a comprehensive guide for researchers to select and optimize reaction conditions for the synthesis of novel phenanthrene derivatives for applications in drug discovery, materials science, and other areas of chemical research.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 3-bromophenanthrene. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds.[1] The synthesis of arylamines, particularly those derived from complex polycyclic aromatic hydrocarbons (PAHs) like phenanthrene, is of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials.[2]
Reaction Principle
The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide, in this case, this compound. The reaction is catalyzed by a palladium complex, which is typically formed in situ from a palladium precursor and a phosphine ligand. A base is essential for the deprotonation of the amine, which allows it to participate in the catalytic cycle.[3]
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes the proton from the nitrogen atom, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the formation of the new C-N bond, yielding the desired N-arylphenanthrene product and regenerating the active Pd(0) catalyst.
A simplified representation of this catalytic cycle is depicted below.
Figure 1: A simplified diagram of the Buchwald-Hartwig catalytic cycle.
Data Presentation
Table 1: Common Palladium Precursors and Ligands
| Palladium Precursor | Common Name | Ligand | Common Name |
| Pd(OAc)₂ | Palladium(II) acetate | P(t-Bu)₃ | Tri(tert-butyl)phosphine |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| [Pd(allyl)Cl]₂ | Allylpalladium(II) chloride dimer | RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl |
| PdCl₂(PPh₃)₂ | Bis(triphenylphosphine)palladium(II) chloride | BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |
Table 2: Common Bases and Solvents
| Base | pKa of Conjugate Acid | Solvent | Boiling Point (°C) |
| NaOt-Bu | ~19 | Toluene | 111 |
| KOt-Bu | ~19 | Dioxane | 101 |
| LiHMDS | ~26 | Tetrahydrofuran (THF) | 66 |
| K₃PO₄ | ~12.3 (pKa3) | Dimethylformamide (DMF) | 153 |
| Cs₂CO₃ | ~10.3 (pKa2) | Acetonitrile | 82 |
Experimental Protocols
The following is a representative experimental protocol for the Buchwald-Hartwig amination of this compound with a generic secondary amine. This protocol should be adapted and optimized based on the specific amine being used.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, or an aniline derivative)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Reagents for workup and purification (e.g., diethyl ether, brine, magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precursor (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2 times the palladium mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[4]
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the base (typically 1.2-2.0 equiv) to the flask.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Finally, add the amine (typically 1.1-1.5 equiv) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with water and then with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-arylphenanthrene product.
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Strong bases like NaOt-Bu are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for Cross-Coupling Reactions with 3-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to catalyst and ligand selection for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 3-bromophenanthrene. The protocols are intended to serve as a starting point for reaction optimization, and the selection of the appropriate catalyst system is crucial for achieving high yields and purity.
Introduction to Cross-Coupling with this compound
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) that forms the core structure of many molecules with important applications in medicinal chemistry and materials science.[1] The functionalization of the phenanthrene scaffold is therefore of significant interest. Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile starting material for such transformations.
The choice of catalyst and ligand is critical for the success of these reactions, as the phenanthrene core can present challenges such as steric hindrance and potential for side reactions. This document outlines recommended starting conditions and catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound.
Suzuki-Miyaura Coupling: Synthesis of 3-Arylphenanthrenes
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide.[2][3][4] For the coupling of this compound with various arylboronic acids, palladium-based catalysts are typically employed. The choice of ligand is crucial to promote the catalytic cycle and achieve high yields.
Recommended Catalyst Systems and Conditions
While specific examples for this compound are limited in the literature, data from related polycyclic aromatic hydrocarbons and general knowledge of Suzuki couplings of aryl bromides suggest the following systems as excellent starting points.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | Good to Excellent | A common and often highly effective system for aryl bromides. |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | Good to Excellent | Another robust system, particularly for challenging substrates. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | Moderate to Good | A classical catalyst, readily available but may require higher loading. |
| Pd EnCat™ 30 | - | K₂CO₃ (2) | DMF | 150 (Microwave) | Excellent | A microencapsulated catalyst suitable for microwave-assisted synthesis of PAHs.[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium precatalyst and the ligand to the Schlenk tube.
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Reaction: Stir the mixture at the indicated temperature for the recommended time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 3-Aminophenanthrenes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide.[5][6] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[7][8]
Recommended Catalyst Systems and Conditions
For the amination of this compound, the choice of ligand is critical and often depends on the nature of the amine coupling partner (primary, secondary, or heterocyclic).
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | Good to Excellent | A highly general and effective system for a wide range of amines. |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | Good | A classic bidentate ligand system, particularly for primary amines.[5] |
| Pd(OAc)₂ (2) | DPEphos (4) | K₃PO₄ (2) | t-BuOH | 100 | Good | A cost-effective alternative to more complex ligands.[9] |
| [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LiHMDS (1.5) | THF | 80 | Good to Excellent | Suitable for primary amines and offers good functional group tolerance.[10] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv) to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and stir the mixture at the indicated temperature for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of 3-Alkynylphenanthrenes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.[12]
Recommended Catalyst Systems and Conditions
For the Sonogashira coupling of this compound, both traditional Pd/Cu systems and copper-free conditions can be employed. The use of bulky, electron-rich ligands can be beneficial.
| Catalyst Precursor (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N | THF | 60 | Good to Excellent | The classic Sonogashira conditions. |
| Pd(OAc)₂ (1) | - | SPhos (2) | K₃PO₄ | Dioxane | 100 | Good | A copper-free system with a modern biarylphosphine ligand. |
| Pd(PPh₃)₂Cl₂ (3) | - | Phenanthryl NHC (6) | K-OtBu/18-crown-6 | THF | Reflux | Excellent | A bulky N-heterocyclic carbene ligand designed for Sonogashira couplings.[6][13] |
| Pd(CH₃CN)₂Cl₂ (0.5) | - | cataCXium A (1) | Cs₂CO₃ | 2-MeTHF | Room Temp | Good to Excellent | A copper- and amine-free system in a green solvent, effective for PAHs.[14] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst, the ligand (if applicable), and the copper(I) co-catalyst (if applicable).
-
Solvent and Base Addition: Add the degassed solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) to the mixture.
-
Reaction: Stir the reaction at the specified temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Processes
To aid in the understanding of these cross-coupling reactions, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycles for the Sonogashira coupling.
Caption: General experimental workflow for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
- 9. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling using bulky palladium-phenanthryl imidazolium carbene catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromophenanthrene Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-bromophenanthrene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis reaction?
A1: The most common impurities encountered during the synthesis of this compound are other bromophenanthrene isomers, such as 9-bromophenanthrene and other mono-brominated species. The electrophilic bromination of phenanthrene can lead to a mixture of isomers, which are often difficult to separate due to their very similar physical properties.[1] Other potential impurities include unreacted phenanthrene and poly-brominated phenanthrene species, depending on the reaction conditions.
Q2: Why is it difficult to separate this compound from its isomers using column chromatography?
A2: Bromophenanthrene isomers have very similar polarities and therefore exhibit close Rf values on silica gel or alumina.[1] This makes their separation by conventional column chromatography challenging, as they tend to co-elute. While specialized techniques like HPLC might offer better resolution, for routine laboratory purification, recrystallization is often the more effective method for isomer separation.[2]
Q3: What is the recommended purification method for crude this compound?
A3: Recrystallization is the most recommended and effective method for the purification of crude this compound, particularly for removing isomeric impurities.[3] Ethanol is a commonly used and effective solvent for this purpose.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value (81-86 °C) is indicative of high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the this compound and detect the presence of isomeric or other impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile impurities and confirm the molecular weight of the product.[4]
Q5: Can I use column chromatography to remove non-isomeric impurities?
A5: Yes, column chromatography can be a useful pre-purification step to remove non-isomeric impurities that have significantly different polarities from this compound, such as highly non-polar byproducts or very polar baseline impurities. However, it is generally not effective for separating the bromophenanthrene isomers themselves.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated (too much solvent was added). | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to "oil out". |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Avoid disturbing the flask during cooling.[5][6] | |
| The presence of significant impurities is inhibiting crystallization. | Try adding a seed crystal of pure this compound to induce crystallization. If this fails, consider a preliminary purification step like a quick filtration through a silica plug to remove some impurities.[6] | |
| Product "oils out" instead of forming crystals. | The boiling point of the recrystallization solvent is higher than the melting point of the solute. | This is less likely with this compound and ethanol but can occur with other solvent systems. Ensure you are using an appropriate solvent. |
| The solution is supersaturated. | Add a small amount of hot solvent to dissolve the oil, and then allow it to cool down slowly. Vigorous stirring while cooling can sometimes help induce crystallization. | |
| Low recovery of purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The crystals were washed with a solvent at room temperature. | Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.[7] | |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Dilute the hot solution with a small amount of additional hot solvent before filtration.[8] |
Column Chromatography (for removal of non-isomeric impurities)
| Problem | Possible Cause | Solution |
| Poor separation of the desired product from impurities. | Inappropriate solvent system. | The polarity of the eluent is critical. For non-polar compounds like this compound, a non-polar solvent system like hexanes or a mixture of hexanes and a slightly more polar solvent (e.g., dichloromethane or toluene) is a good starting point. Optimize the solvent system using thin-layer chromatography (TLC) first. |
| Column overloading. | Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). | |
| Uneven packing of the column. | Ensure the silica gel is packed uniformly to avoid channeling. Both wet and dry packing methods can be effective if done carefully.[9] | |
| The product is not eluting from the column. | The eluting solvent is not polar enough. | Gradually increase the polarity of the eluent. However, be cautious as a highly polar solvent may elute all compounds at once. |
| The compound may have decomposed on the silica gel. | While less common for stable aromatic compounds, this can happen. If suspected, try using a less acidic stationary phase like alumina or deactivated silica gel.[4] | |
| Cracking of the silica gel bed. | The heat of adsorption of the sample or solvent on the silica gel. | Load the sample dissolved in a minimal amount of the initial eluting solvent. Avoid using highly polar solvents to dissolve the sample if a non-polar eluent is being used. |
Data Presentation
| Parameter | Value/Range | Notes |
| Melting Point (Pure this compound) | 81-86 °C | A wider and lower melting range indicates the presence of impurities. |
| Recrystallization Solvent | Ethanol | A common and effective solvent for recrystallization. |
| Approximate Solvent Volume for Recrystallization | ~10-15 mL of ethanol per gram of crude product | This is an estimate; the exact volume will depend on the purity of the crude material. The goal is to use the minimum amount of hot solvent to achieve full dissolution. |
| Expected Yield after Recrystallization | 60-80% | The yield can vary depending on the initial purity of the crude product and the care taken during the recrystallization process.[3] |
| Typical Purity after one Recrystallization | >95% | Purity can be further improved with subsequent recrystallizations. |
| Column Chromatography Stationary Phase | Silica Gel (for non-isomeric impurity removal) | Alumina can also be used. |
| Column Chromatography Mobile Phase | Hexanes or Hexanes/Dichloromethane gradient | The optimal solvent system should be determined by TLC analysis. |
Experimental Protocols
Protocol: Recrystallization of this compound from Ethanol
Objective: To purify crude this compound by removing isomeric and other impurities.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and a boiling chip.
-
Gently heat the mixture on a hot plate with stirring until the ethanol begins to boil.
-
Continue adding small portions of hot ethanol until all the solid has just dissolved. Avoid adding an excess of solvent.
-
-
Hot Filtration (if insoluble impurities are present):
-
If there are insoluble impurities, preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the hot funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot Erlenmeyer flask.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the hot plate.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals.[5][6]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a pre-wetted filter paper.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter paper for several minutes to help them dry.
-
-
Drying:
-
Transfer the purified crystals to a watch glass and allow them to air dry completely. The purity of the dried crystals can then be assessed by melting point analysis and/or NMR spectroscopy.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Suzuki Coupling of 3-Bromophenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the Suzuki coupling of 3-bromophenanthrene.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
The Suzuki-Miyaura coupling of this compound can be accompanied by the formation of several side products that reduce the yield of the desired coupled product and complicate purification. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem/Observation | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Significant amount of phenanthrene detected. | Dehalogenation of this compound. This occurs when the palladium complex abstracts a hydride from the solvent, base, or other reaction components, leading to the reduction of the starting material. | Optimize Reaction Conditions: - Choice of Solvent: Avoid using alcohols as the primary solvent as they can be a source of hydrides. Anhydrous solvents like toluene, dioxane, or THF are generally preferred. - Choice of Base: Use a non-hydridic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often better choices than alkoxides. - Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of dehalogenation. |
| Presence of a byproduct with a mass corresponding to a biphenanthrene. | Homocoupling of this compound. This can occur, though it is generally less common than boronic acid homocoupling. | Catalyst and Ligand Selection: - Use a Pd(0) source: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ can be beneficial. - Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway. |
| Formation of a biaryl derived from the boronic acid coupling partner. | Homocoupling of the boronic acid. This is a very common side reaction, often promoted by the presence of oxygen or the use of a Pd(II) precatalyst which gets reduced to Pd(0) by the boronic acid. | Ensure Anaerobic Conditions: - Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. - Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction. Catalyst Choice: - Use a Pd(0) precatalyst: This avoids the initial reduction step by the boronic acid. If using a Pd(II) source like Pd(OAc)₂, the addition of a reducing agent or a phosphine ligand that can be oxidized can help. |
| Unreacted boronic acid and formation of the corresponding arene. | Protodeboronation of the boronic acid. This is the hydrolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, and is often catalyzed by acid or base. | Optimize Base and Solvent: - Choice of Base: Use the mildest effective base. The rate of protodeboronation is highly pH-dependent. - Minimize Water: While a small amount of water is often necessary for the Suzuki reaction, excessive water can promote protodeboronation. Use anhydrous solvents and a carefully controlled amount of water if needed. - Boronic Esters: Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable to protodeboronation. |
Quantitative Data on Side Product Formation
| Side Product | Chemical Structure | Common Causes | Factors Increasing Formation | Factors Decreasing Formation |
| Phenanthrene | C₁₄H₁₀ | Dehalogenation | High temperatures, prolonged reaction times, use of protic solvents (e.g., alcohols), certain bases. | Use of anhydrous aprotic solvents, milder bases (e.g., K₂CO₃), shorter reaction times. |
| Biphenyl (example) | C₁₂H₁₀ | Homocoupling of phenylboronic acid | Presence of O₂, use of Pd(II) precatalysts, high temperatures. | Rigorous degassing, use of Pd(0) catalysts, optimized ligand choice. |
| Arene from Boronic Acid | Ar-H | Protodeboronation | Excess water, strong acidic or basic conditions, prolonged reaction times, high temperatures. | Use of boronic esters, careful control of pH and water content, shorter reaction times. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.
-
Solvent Addition and Degassing: Add toluene and water (typically in a 4:1 to 10:1 ratio, e.g., 4 mL toluene and 1 mL water per 1 mmol of this compound). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under a positive pressure of argon or nitrogen.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 3-phenylphenanthrene.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle of the Suzuki coupling and the competing side reaction pathways.
Caption: Catalytic cycle of Suzuki coupling and major side reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product I should expect in the Suzuki coupling of this compound?
A1: The most frequently encountered side products are typically derived from the boronic acid, namely homocoupling (forming a biaryl from two boronic acid molecules) and protodeboronation (conversion of the boronic acid to the corresponding arene). Dehalogenation of the this compound to form phenanthrene is also a common issue.
Q2: How can I minimize the formation of homocoupling products from my boronic acid?
A2: The key is to rigorously exclude oxygen from your reaction. This can be achieved by thoroughly degassing your solvents and reaction mixture and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. Using a Pd(0) catalyst source directly can also help, as it bypasses the step where a Pd(II) precatalyst is reduced by the boronic acid, a process that can initiate homocoupling.
Q3: My reaction is sluggish, and I see a lot of starting material left even after prolonged heating. What could be the cause?
A3: Sluggish reactions can be due to several factors. Catalyst deactivation, often indicated by the formation of palladium black, can be an issue. Ensure your ligands are stable under the reaction conditions and that you are using a robust catalyst system. The choice of base and solvent system is also critical for an efficient reaction. For polycyclic aromatic hydrocarbons, which can be sterically demanding, using a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands might be necessary.
Q4: I am observing the formation of phenanthrene in my reaction mixture. How can I prevent this?
A4: The formation of phenanthrene is due to the dehalogenation of this compound. This side reaction is often promoted by the presence of hydride sources. To minimize this, avoid using alcohol-based solvents and opt for anhydrous aprotic solvents like toluene or dioxane. The choice of base is also important; using carbonates or phosphates is generally safer than using alkoxides.
Q5: Is it better to use a boronic acid or a boronic ester for the Suzuki coupling of this compound?
A5: While boronic acids are more commonly used, boronic esters (such as pinacol esters) can offer advantages. They are often more stable towards protodeboronation, which can be a significant side reaction, especially with prolonged reaction times or under harsh basic conditions. If you are experiencing low yields due to the decomposition of your boronic acid, switching to the corresponding boronic ester is a good strategy to try.
Technical Support Center: Optimizing Heck Reaction Yield with 3-Bromophenanthrene
For researchers, scientists, and drug development professionals, optimizing reaction conditions is paramount to achieving desired yields and purity. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Heck reaction with 3-Bromophenanthrene.
Troubleshooting Guide
This section addresses specific issues that may arise during the Heck reaction involving this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my Heck reaction with this compound consistently low?
Answer:
Low yields in the Heck reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be generating efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely.
-
Sub-optimal Reaction Conditions: The chosen base, solvent, or temperature may not be ideal for this specific substrate.
-
Solution: Screen a variety of bases (e.g., organic amines like Et₃N, inorganic carbonates like K₂CO₃ or Cs₂CO₃) and polar aprotic solvents (e.g., DMF, NMP, DMA).[2] Temperature is a critical parameter; systematically vary the temperature to find the optimal balance between reaction rate and catalyst stability.
-
-
Poor Quality Reagents: Impurities in this compound, the alkene, or solvents can inhibit the catalyst.
-
Solution: Use highly purified reagents and anhydrous, degassed solvents.
-
Question 2: I am observing significant side products. How can I improve the selectivity of the reaction?
Answer:
The formation of side products is a common issue. Identifying the major byproducts can help in diagnosing the problem.
Potential Side Reactions & Mitigation Strategies:
-
Homocoupling of this compound: This occurs when two molecules of the aryl bromide couple together.
-
Solution: This side reaction is often favored at higher temperatures. Lowering the reaction temperature may reduce the rate of homocoupling. Adjusting the palladium catalyst and ligand combination can also improve selectivity.
-
-
Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can cause isomerization of the double bond in the starting alkene or the product.
-
Solution: This can be minimized by using a less polar solvent or by adding a halide salt (e.g., LiCl) to the reaction mixture.
-
-
Reductive Heck Product: Instead of the expected substitution product, an addition product may be formed.[1]
-
Solution: The formation of the reductive Heck product is influenced by the base, temperature, substrate, and solvent.[1] Careful optimization of these parameters is necessary to favor the desired product.
-
Question 3: My reaction starts but then stalls before completion. What could be the cause?
Answer:
Reaction stalling often points to catalyst deactivation.
Causes of Catalyst Deactivation & Solutions:
-
Palladium Black Precipitation: The formation of palladium black indicates the agglomeration of the palladium catalyst, rendering it inactive.
-
Solution: High temperatures can promote catalyst agglomeration. Lowering the reaction temperature may help. The choice of solvent can also impact catalyst stability; polar aprotic solvents like DMF or NMP can help stabilize the catalytic species. Using ligands that form stable complexes with palladium can also prevent precipitation.
-
-
Ligand Degradation: Phosphine ligands can be sensitive to air and moisture, leading to their degradation and subsequent catalyst deactivation.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Using air-stable pre-catalysts or ligands can also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to use for the Heck reaction with this compound?
A1: There is no single "best" catalyst as the optimal choice depends on the specific alkene being used and the reaction conditions. Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂.[2][3] The choice of ligand is often more critical than the palladium source. For aryl bromides, bulky, electron-rich phosphine ligands such as P(tBu)₃ or N-heterocyclic carbenes (NHCs) often give good results.[1]
Q2: How do I choose the right base for my reaction?
A2: The base plays a crucial role in the Heck reaction by neutralizing the hydrogen halide formed during the catalytic cycle.[4] The strength and solubility of the base are important factors. Common choices include organic bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃).[3] The optimal base should be determined experimentally.
Q3: What solvent should I use?
A3: Highly polar aprotic solvents are generally preferred for the Heck reaction as they can help stabilize the palladium catalyst. Common solvents include DMF, NMP, DMA, and acetonitrile.[2] The choice of solvent can also influence the reaction rate and selectivity.
Q4: Can I run the Heck reaction open to the air?
A4: While some robust catalyst systems may tolerate air, it is generally recommended to perform the Heck reaction under an inert atmosphere (nitrogen or argon).[1] This is particularly important when using phosphine ligands, which can be oxidized by air.
Data Presentation
The following table summarizes the general impact of key reaction parameters on the yield of a Heck reaction with an aryl bromide like this compound. This data is illustrative and should be used as a guide for optimization.
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Catalyst | Pd(OAc)₂ with PPh₃ | Moderate | Standard, but may require higher temperatures. |
| Pd(OAc)₂ with bulky, electron-rich phosphine (e.g., P(tBu)₃) | High | Promotes oxidative addition and stabilizes the catalyst.[1] | |
| Base | Triethylamine (Et₃N) | Moderate to High | Common organic base, generally effective. |
| Potassium Carbonate (K₂CO₃) | Moderate to High | A common inorganic base, solubility can be a factor. | |
| Cesium Carbonate (Cs₂CO₃) | High | More soluble and often more effective than K₂CO₃. | |
| Solvent | Toluene | Low to Moderate | Less polar, may not effectively stabilize the catalyst.[5] |
| Acetonitrile (MeCN) | Moderate | A common polar aprotic solvent. | |
| N,N-Dimethylformamide (DMF) | High | Highly polar aprotic solvent, good for catalyst stability. | |
| Temperature | 80 °C | Low to Moderate | May be too low for complete conversion with a less reactive bromide. |
| 100-120 °C | Moderate to High | Often a good starting range for optimization. | |
| >120 °C | Variable | Can increase reaction rate but may also lead to catalyst decomposition and side reactions. |
Experimental Protocols
General Protocol for Heck Reaction with this compound:
This protocol is a starting point and should be optimized for the specific alkene partner.
-
Preparation: To a dry Schlenk flask, under an inert atmosphere (e.g., Argon), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 mmol). Then, add this compound (1.0 mmol) and the alkene (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 5 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the Heck reaction.
References
Technical Support Center: Synthesis of 3-Substituted Phenanthrenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-substituted phenanthrenes. Our goal is to help you overcome common challenges and improve the efficiency and selectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of 3-substituted phenanthrenes?
The synthesis of 3-substituted phenanthrenes is primarily challenging due to issues with regioselectivity. The phenanthrene core has multiple reactive positions (C1, C2, C3, C4, and C9), often leading to the formation of a mixture of isomers during functionalization reactions.[1][2] Achieving substitution specifically at the C3 position requires careful control of reaction conditions. Other challenges include the multi-step nature and low yields of classical synthetic methods, and the potential for steric hindrance with bulky substituents.[3][4]
Q2: What are the common synthetic strategies to introduce a substituent at the 3-position of phenanthrene?
Common strategies include:
-
Friedel-Crafts Acylation: This is a classical method for introducing an acyl group, which can then be further modified. However, controlling regioselectivity is a major challenge.[2][5]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like the Suzuki-Miyaura coupling offer a versatile route to a wide range of 3-substituted phenanthrenes, including those with aryl, alkyl, and other functional groups.[6][7]
-
Haworth Synthesis: This is a classical multi-step method for constructing the phenanthrene skeleton, which can be designed to yield a 3-substituted product, though it can be lengthy and low-yielding.[4]
-
Bardhan-Sengupta Synthesis: This method offers a more regiospecific approach to the phenanthrene core compared to the Haworth synthesis.[4]
Q3: How can I improve the regioselectivity of Friedel-Crafts acylation to favor the 3-isomer?
To favor the formation of the 3-acylphenanthrene, careful selection of the solvent and Lewis acid is crucial. For instance, using nitrobenzene, nitromethane, benzene, or carbon disulphide as the solvent in Friedel-Crafts acetylation has been shown to favor the 3-isomer.[1][2] In contrast, solvents like ethylene dichloride tend to favor substitution at the 9-position.[1][2] Lowering the reaction temperature may also enhance selectivity by favoring the kinetically controlled product.[1]
Q4: What are the critical parameters to optimize in a Suzuki-Miyaura coupling for the synthesis of 3-substituted phenanthrenes?
Successful Suzuki-Miyaura coupling depends on several factors:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[8][9] The activity of the catalyst is paramount, and using a fresh, active catalyst is recommended.[8]
-
Base: The selection of the base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) is often empirical and can significantly impact the reaction outcome.[9]
-
Solvent: A solvent system that ensures the solubility of all reactants is necessary. Common solvents include toluene, THF, and DMF, often with the addition of water.[9] For poorly soluble substrates, chlorinated aromatics might be used.[9]
-
Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the reactants or catalyst.
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen, so it is essential to degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).[8]
Q5: Are there modern alternatives to traditional multi-step syntheses for obtaining 3-substituted phenanthrenes?
Yes, modern synthetic methods offer more direct and efficient routes. Palladium-catalyzed domino reactions, such as the Catellani reaction, allow for the construction of multi-substituted arenes in a single pot.[10] Other advanced methods include oxidative radical cyclization and acid-catalyzed bisannulation reactions, which can provide access to functionalized phenanthrenes with high regioselectivity.[11][12]
Troubleshooting Guides
Friedel-Crafts Acylation Issues
Problem: Low yield of the desired 3-acylphenanthrene.
-
Possible Cause: Reaction conditions are favoring the formation of other isomers.[1] The choice of solvent and Lewis acid significantly influences the product distribution.[1][2]
-
Solution:
-
Solvent Selection: To favor the 3-isomer, consider using solvents such as nitrobenzene, nitromethane, benzene, or carbon disulphide.[1][2]
-
Lewis Acid: Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) and adjust their molar ratios.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity towards the desired product.[1]
-
Problem: Formation of a complex mixture of isomers.
-
Possible Cause: Phenanthrene has multiple reactive sites (1, 2, 3, 4, and 9), leading to a mixture of acylated products under non-selective conditions.[1]
-
Solution: Refer to the solutions for "Low yield of the desired 3-acylphenanthrene" to optimize for the 3-position. Careful analysis of the product mixture using techniques like GC-MS or HPLC is necessary to determine the effect of condition changes.
Problem: Deacylation or rearrangement of the acyl group.
-
Possible Cause: The Friedel-Crafts acylation can be reversible, especially under harsh conditions (e.g., high temperatures, strong Lewis acids like polyphosphoric acid).[1][13] This can lead to the migration of the acyl group to a more thermodynamically stable position or complete removal.[13]
-
Solution:
Suzuki-Miyaura Coupling Issues
Problem: Failed or low-yield Suzuki-Miyaura coupling.
-
Possible Cause:
-
Catalyst Inactivity: The palladium catalyst may have decomposed due to exposure to air.[8]
-
Poor Solubility: One or more of the reactants (the phenanthrene halide or the boronic acid/ester) may have poor solubility in the chosen solvent.[9]
-
Inappropriate Base or Solvent: The combination of base and solvent may not be optimal for the specific substrates.[9]
-
Dehalogenation or Deborylation: Side reactions such as dehalogenation of the phenanthrene starting material or deborylation of the boronic acid can occur.
-
-
Solution:
-
Catalyst: Use a fresh batch of palladium catalyst or prepare it fresh if possible.[8] Consider screening different palladium catalysts and ligands.
-
Solubility: If solubility is an issue, try different solvents or solvent mixtures. For highly insoluble anthracene derivatives, chlorinated aromatics have been suggested.[9] Functionalizing the starting materials to improve solubility can also be an option.[9]
-
Base and Solvent Screening: Systematically screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene/H₂O, Dioxane/H₂O, DMF).
-
Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[8]
-
Data Presentation
Table 1: Influence of Solvent on Isomer Distribution in the Friedel-Crafts Acetylation of Phenanthrene
| Solvent | 1-acetyl (%) | 2-acetyl (%) | 3-acetyl (%) | 4-acetyl (%) | 9-acetyl (%) | Reference |
| Ethylene dichloride | 2 | 4 | - | - | 54 | [2] |
| Nitrobenzene | - | 27 | 65 | - | - | [2] |
| Nitromethane | - | - | 64 | - | - | [2] |
| Benzene | - | - | 47 | - | - | [2] |
| Carbon disulphide | - | - | 39-50 | 8 | - | [2] |
| Chloroform | 18 | - | 37 | 0.5 | 37 | [2] |
Note: Dashes indicate that the value was not specified in the cited source.
Experimental Protocols
Protocol: Regioselective Friedel-Crafts Acylation of Phenanthrene to Favor 3-Acetylphenanthrene
Disclaimer: This is a general protocol compiled from literature sources and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken.
Materials:
-
Phenanthrene
-
Acetyl chloride or acetic anhydride
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Nitrobenzene (solvent)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve phenanthrene in nitrobenzene under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Carefully add anhydrous aluminum chloride to the stirred solution.
-
Add acetyl chloride dropwise from the dropping funnel to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (this may require optimization, e.g., several hours to overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the 3-acetylphenanthrene.
Protocol: General Procedure for Suzuki-Miyaura Coupling for Synthesis of 3-Arylphenanthrenes
Disclaimer: This is a generalized protocol. The choice of catalyst, ligand, base, and solvent system should be optimized for the specific substrates. Appropriate safety precautions must be taken.
Materials:
-
3-Bromophenanthrene (or other 3-halophenanthrene)
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylphenanthrene.
Visualizations
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Caption: Decision tree for selecting a synthetic strategy.
Caption: Competing pathways in phenanthrene electrophilic substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. A challenging synthesis [rsc.org]
- 4. Phenanthrene synthesis [quimicaorganica.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Functionalized Phenanthrenes via Regioselective Oxidative Radical Cyclization. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Dehalogenation of Bromophenanthrenes During Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation of bromophenanthrenes during palladium-catalyzed cross-coupling reactions. This unwanted side reaction, where the bromine atom is replaced by a hydrogen atom, reduces the yield of the desired substituted phenanthrene and complicates product purification.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions involving bromophenanthrenes?
A1: Dehalogenation, also known as hydrodehalogenation, is a significant side reaction in palladium-catalyzed cross-coupling reactions where the bromo substituent on the phenanthrene ring is replaced by a hydrogen atom. This leads to the formation of phenanthrene or a partially substituted phenanthrene as a byproduct, thereby lowering the yield of the intended cross-coupled product.
Q2: What is the primary mechanism behind the dehalogenation of bromophenanthrenes?
A2: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This hydride species can originate from various sources in the reaction mixture, including solvents (e.g., alcohols, water), bases (e.g., amines, hydroxides), or even the phosphine ligand itself. The Pd-H species can then undergo reductive elimination with the phenanthrene group attached to the palladium center, yielding the dehalogenated phenanthrene and regenerating the active Pd(0) catalyst.
Q3: Are certain positions on the phenanthrene ring more susceptible to dehalogenation?
A3: While specific literature on the positional reactivity of bromophenanthrenes towards dehalogenation is scarce, the electronic and steric environment of the C-Br bond plays a crucial role. Generally, electron-deficient aryl halides can be more susceptible to side reactions. The complex aromatic system of phenanthrene can influence the stability of the palladium intermediates, potentially affecting the rate of dehalogenation.
Q4: How does the choice of catalyst and ligand influence dehalogenation?
A4: The choice of the palladium precursor and, more importantly, the phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos), are often employed to promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway. These ligands can stabilize the palladium center and accelerate the rate-limiting steps of the desired catalytic cycle.
Q5: Can the reaction conditions be optimized to minimize dehalogenation?
A5: Yes, optimizing reaction conditions is key to suppressing dehalogenation. Factors to consider include the choice of base, solvent, temperature, and reaction time. For instance, using weaker, non-nucleophilic bases and aprotic solvents can reduce the formation of Pd-H species. Lowering the reaction temperature and minimizing the reaction time can also be beneficial, provided the desired coupling reaction proceeds at a reasonable rate.
Troubleshooting Guides
Issue 1: Significant Formation of Dehalogenated Phenanthrene Byproduct
| Potential Cause | Recommended Solution |
| Inappropriate Ligand Choice: Ligands that are not sufficiently bulky or electron-rich can favor the dehalogenation pathway. | Employ bulky, electron-rich monophosphine ligands such as XPhos, SPhos, or RuPhos. For specific applications, bidentate ligands like dppf may also be effective. |
| Hydride Source in the Reaction Mixture: Solvents like alcohols or residual water, and certain bases (e.g., amines, hydroxides) can act as hydride donors. | Use anhydrous, aprotic solvents (e.g., toluene, dioxane, THF). If a protic solvent is necessary, minimize its amount. Use non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃. Ensure all reagents and glassware are thoroughly dried. |
| High Reaction Temperature or Prolonged Reaction Time: Elevated temperatures can accelerate the decomposition of the catalyst and promote side reactions, including dehalogenation. | Optimize the reaction to run at the lowest effective temperature. Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to avoid prolonged heating. |
| Suboptimal Base: The choice and purity of the base are crucial. Some bases can promote the formation of Pd-H species. | Screen different bases. Weaker inorganic bases are often preferred over strong alkoxide or amine bases. Ensure the base is of high purity and handled under inert conditions. |
Data Presentation
While specific quantitative data for the dehalogenation of various bromophenanthrene isomers under a wide range of conditions is not extensively available in the literature, the following table summarizes the expected trends based on general principles of cross-coupling reactions. This table is intended to guide optimization efforts.
| Parameter | Condition A (High Dehalogenation) | Condition B (Low Dehalogenation) | Expected Outcome |
| Ligand | PPh₃ | XPhos | Bulky, electron-rich ligands (Condition B) generally favor the desired coupling product. |
| Base | NaOEt in EtOH | K₃PO₄ in Toluene | Non-nucleophilic, inorganic bases in aprotic solvents (Condition B) reduce hydride formation. |
| Solvent | Isopropanol | Anhydrous Dioxane | Aprotic solvents (Condition B) are less likely to act as hydride donors. |
| Temperature | 120 °C | 80 °C | Lower temperatures (Condition B) can disfavor the dehalogenation pathway, but may require longer reaction times. |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling of 9-Bromophenanthrene
This protocol is adapted from a peer-reviewed method for the synthesis of 9-phenylphenanthrene.[1]
Materials:
-
9-Bromophenanthrene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous solution of potassium carbonate (K₂CO₃)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-bromophenanthrene (1.0 g, 3.9 mmol), phenylboronic acid (0.57 g, 4.7 mmol), and toluene (40 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Reagent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol) and the 2M aqueous solution of potassium carbonate (20 mL).
-
Reaction: Heat the mixture to 80°C and stir vigorously for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent to afford 9-phenylphenanthrene.
Mandatory Visualizations
Caption: Competing dehalogenation pathway in cross-coupling reactions.
Caption: Troubleshooting decision tree for minimizing dehalogenation.
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: Recrystallization of 3-Bromophenanthrene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 3-Bromophenanthrene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for recrystallizing this compound?
-
Methanol: this compound is known to be soluble in methanol.[1][2]
-
Ethanol: A common solvent for recrystallizing phenanthrene derivatives. For the related compound 9-Bromophenanthrene, a ratio of approximately 10 mL of ethanol per gram of compound is effective.[3]
-
Toluene & Dichloromethane: As this compound is a polycyclic aromatic hydrocarbon, non-polar solvents like toluene and dichloromethane are likely to be suitable.
-
Mixed Solvent Systems: If a single solvent does not provide optimal results, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[4][5]
A summary of recommended solvents is provided in the table below.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the solid.[4][5] An excess of solvent will result in a lower yield of crystals upon cooling. A good starting point for this compound derivatives is to use the ratio suggested for 9-Bromophenanthrene, which is approximately 10 mL of solvent per gram of crude product.[3]
Q3: My compound is not crystallizing, even after the solution has cooled. What should I do?
A3: Failure to crystallize upon cooling can be due to two main reasons:
-
Too much solvent was used: If the solution is not saturated, crystals will not form. The remedy is to gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal solubility at that temperature. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. This creates nucleation sites for crystal growth.[5]
-
Add a "seed" crystal of pure this compound to the solution. The seed crystal provides a template for further crystallization.[6]
-
Cool the solution in an ice bath to further decrease the solubility of the compound.[5]
-
Q4: The recrystallized product appears oily. What causes this and how can it be prevented?
A4: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid rather than a crystalline solid.[7] This is more common when the melting point of the compound is close to or below the boiling point of the solvent. For this compound, with a melting point of 81-86 °C, using a high-boiling point solvent could lead to this issue.
To prevent oiling out:
-
Add more solvent: This can keep the compound dissolved until the solution has cooled to a temperature below the compound's melting point.[7]
-
Use a lower-boiling point solvent: This ensures that the solvent's boiling point is well below the melting point of the compound.
-
Cool the solution slowly: Rapid cooling can sometimes promote oiling out. Allowing the solution to cool gradually to room temperature before placing it in an ice bath can encourage proper crystal formation.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used.- The cooling process was too rapid.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[6]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]- Try a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. |
| Formation of an Oil Instead of Crystals ("Oiling Out") | - The melting point of the compound is close to or below the boiling point of the solvent.- The concentration of the solute is too high.- Impurities are present that lower the melting point of the mixture. | - Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed, then cool slowly.[7]- Select a solvent with a lower boiling point.- If impurities are suspected, consider a preliminary purification step like passing the crude material through a short silica plug. |
| Crystals Form in the Funnel During Hot Filtration | - The solution cooled too quickly during filtration. | - Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the solution.- Add a small excess of hot solvent to the solution before filtration to prevent premature crystallization. The excess can be evaporated later. |
| Colored Impurities Remain in the Final Product | - The solvent did not effectively separate the colored impurities.- The impurities co-crystallized with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[4]- A second recrystallization may be necessary. |
Recommended Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A good general-purpose solvent for phenanthrene derivatives. A ratio of ~10 mL/g has been used for 9-Bromophenanthrene.[3] |
| Methanol | 65 | Polar | This compound is soluble in methanol. Its lower boiling point may help prevent "oiling out".[1][2] |
| Toluene | 111 | Non-polar | Suitable for non-polar aromatic compounds. Use with caution due to its higher boiling point, which might be close to the melting point of some derivatives. |
| Dichloromethane | 40 | Moderately Polar | A lower boiling point solvent that can be effective. Its volatility requires careful handling to avoid premature evaporation. |
| Hexane/Ethyl Acetate | Variable | Mixed | A common mixed solvent system for aromatic compounds. The ratio can be adjusted to achieve optimal solubility characteristics. |
| Ethanol/Water | Variable | Mixed | A polar mixed solvent system that can be effective for moderately polar derivatives. |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound (Adapted from 9-Bromophenanthrene Protocol)
This protocol is adapted from a known procedure for 9-Bromophenanthrene and should be optimized for this compound and its specific derivatives.[3]
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent (e.g., ethanol).
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask.
-
Add a magnetic stir bar or a boiling chip.
-
Add the chosen solvent (e.g., ethanol) in small portions while gently heating the mixture on a hot plate with stirring.
-
Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary. A good starting point is approximately 10 mL of ethanol per gram of crude material.[3]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (a spatula tip).
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Preheat a gravity filtration setup (a funnel with fluted filter paper and a clean Erlenmeyer flask) by pouring a small amount of hot solvent through it.
-
Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes.
-
Transfer the crystals to a watch glass and allow them to dry completely. The purity of the final product can be assessed by its melting point (literature: 81-86 °C) and spectroscopic methods.[1]
-
Visualizations
Caption: A typical workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. 715-50-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purifying 3-Bromophenanthrene Stille Reaction Products from Tin Byproducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of organotin byproducts from Stille cross-coupling reactions involving 3-Bromophenanthrene.
Frequently Asked Questions (FAQs)
Q1: What are the typical tin byproducts I can expect in my this compound Stille reaction?
A1: The most common tin byproducts are trialkyltin halides (e.g., Bu₃SnBr), unreacted organostannane reagents, and hexaalkylditins (e.g., Bu₃SnSnBu₃).[1][2] These byproducts are known for their toxicity and can be challenging to separate from the desired 3-substituted phenanthrene product, potentially interfering with subsequent synthetic steps and biological evaluations.[1][3] For applications in drug discovery and materials science, purification to parts-per-million (ppm) levels is often required.[1][4]
Q2: I've tried a standard aqueous workup with potassium fluoride (KF), but my NMR still shows tin residues. What went wrong?
A2: Several factors can lead to incomplete removal of tin byproducts using KF:
-
Insufficient Contact Time: For the precipitation of tributyltin fluoride (Bu₃SnF) to be effective, vigorous stirring of the biphasic mixture for at least one hour is recommended.[1][4]
-
Interfacial Precipitate: A solid precipitate of Bu₃SnF can form at the organic/aqueous interface, which may trap the product or prevent efficient phase separation.[2][5] In such cases, filtering the entire mixture through a pad of Celite is an effective solution.[2][5]
-
Presence of Non-Halide Tin Species: If your reaction has significant amounts of unreacted tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), a preliminary treatment with iodine (I₂) is advised to convert these into the corresponding iodide (Bu₃SnI), which is more readily precipitated by KF.[1][5]
Q3: Are there water-free methods to remove tin byproducts, especially if my 3-substituted phenanthrene product is sensitive to aqueous conditions?
A3: Yes, several non-aqueous methods are available:
-
Flash Chromatography with Triethylamine: A quick and effective method is to filter the crude reaction mixture through a plug of silica gel using an eluent containing 2-5% triethylamine.[1][5]
-
Modified Silica Gel Chromatography: For more stubborn separations, column chromatography using a stationary phase composed of 10% (w/w) potassium fluoride or potassium carbonate mixed with silica gel can achieve very low levels of tin contamination.[2][4]
Q4: My 3-arylphenanthrene product is a solid. What is the best strategy for purification?
A4: For solid products, recrystallization can be a highly effective purification technique. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and subsequent recrystallization, can significantly reduce tin contamination.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent Tin Impurities After KF Wash | Incomplete precipitation of tin fluoride. | Increase the stirring time of the biphasic mixture to at least one hour.[1][4] If a precipitate forms at the interface, filter the entire mixture through Celite.[2][5] |
| Presence of unreacted tin hydrides or ditins. | Before the KF wash, treat the reaction mixture with iodine (I₂) to convert non-polar tin species to the more easily removable tin iodide.[5] | |
| Low Product Yield After Purification | Adsorption of the product onto the precipitated tin fluoride or Celite. | Thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[1] |
| Product degradation or irreversible binding on silica gel during chromatography. | Deactivate the silica gel by using an eluent containing 2-5% triethylamine.[1][5] Alternatively, consider using a less acidic stationary phase like alumina. | |
| Co-elution of Product and Tin Byproducts during Chromatography | Similar polarity of the product and tin impurities. | Add triethylamine (~2-5%) to the eluent during silica gel chromatography.[2][7] For very difficult separations, use a modified stationary phase of 10% KF or 10% K₂CO₃ on silica gel.[2] |
Quantitative Data on Removal Efficiency
The following table summarizes the reported effectiveness of various methods for removing organotin residues.
| Method | Reported Residual Tin Level | Reference |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | [2] |
| Chromatography with 10% KF on Silica | < 30 ppm | [4] |
| Flash Chromatography with ~2-5% Triethylamine in Eluent | Byproducts can be almost entirely removed | [5] |
| Aqueous KF Wash followed by Filtration through Celite | Can be highly effective, especially after I₂ treatment for non-halide tin species | [1][5] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
-
Dilution: Once the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M aqueous solution of KF.[1] Shake the funnel vigorously for at least one minute during each wash.
-
Precipitate Removal: A white precipitate of Bu₃SnF may form at the interface.[2] If this occurs, filter the entire mixture through a pad of Celite.
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified if necessary.
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica
-
Silica Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a hexane/ethyl acetate mixture) containing 2-5% triethylamine.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the dry sample onto the top of the column.
-
Elution: Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC or LC-MS to isolate the purified 3-substituted phenanthrene.[1]
Protocol 3: Chromatography with Potassium Carbonate/Silica Gel Stationary Phase
-
Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[2]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column.
-
Elution: Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
Visualized Workflows
Caption: Overview of purification pathways for Stille reactions.
Caption: Workflow for organotin removal using aqueous KF.
Caption: Workflow for organotin removal via chromatography.
References
Troubleshooting Sonogashira coupling with electron-rich 3-Bromophenanthrene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the Sonogashira coupling of electron-rich substrates, specifically focusing on 3-bromophenanthrene.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira coupling with electron-rich this compound resulting in low to no yield?
A1: The primary challenge with electron-rich aryl bromides like this compound is the oxidative addition step, which is often the rate-limiting step in the palladium catalytic cycle.[1] The high electron density on the phenanthrene ring deactivates the carbon-bromine bond, making it less susceptible to insertion by the palladium(0) catalyst.[2][3] This slow oxidative addition can lead to catalyst decomposition or favor side reactions over the desired cross-coupling. For a successful reaction, conditions must be optimized to facilitate this difficult step, often requiring more active catalysts and higher temperatures.[2][3]
Q2: I'm observing significant formation of a byproduct from the homocoupling of my terminal alkyne (Glaser-Hay coupling). How can I minimize this?
A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[2][4] To mitigate this:
-
Implement Copper-Free Conditions: The most effective way to prevent Glaser-Hay coupling is to run the reaction without the copper(I) co-catalyst.[1][2] While this may require more forcing conditions (higher temperatures, more active ligands), it completely eliminates the primary pathway for this side reaction.[2]
-
Ensure Rigorous Anaerobic Conditions: If a copper co-catalyst is necessary to improve reaction rates, it is critical to thoroughly degas all solvents, bases, and the reaction vessel itself.[5] Oxygen promotes the oxidative homocoupling.[4] Techniques like freeze-pump-thaw cycles are highly recommended.
-
Use a Hydrogen Atmosphere: Introducing a dilute atmosphere of hydrogen gas (mixed with an inert gas like nitrogen or argon) can significantly reduce the amount of homocoupling to as low as 2%.[4][6]
Q3: My starting this compound is being consumed, but the main product is phenanthrene (dehalogenation). What causes this?
A3: Dehalogenation (hydrodehalogenation) is a known side reaction where the bromine atom is replaced by a hydrogen atom. This can occur through various pathways, including the reaction of the aryl-palladium intermediate with trace amounts of water, the amine base, or other proton sources before it can couple with the alkyne. This is more prevalent when the desired cross-coupling is slow, as is the case with electron-rich aryl bromides. Optimizing the reaction to accelerate the cross-coupling rate relative to the dehalogenation rate is key.
Q4: What are the recommended catalyst and ligand systems for coupling with an electron-rich aryl bromide?
A4: Standard catalysts like Pd(PPh₃)₄ may be insufficient for challenging electron-rich substrates.[7] The use of bulky and electron-rich phosphine ligands is highly recommended as they increase the electron density on the palladium center, which promotes the difficult oxidative addition step.[2][7] Furthermore, their steric bulk can facilitate the final reductive elimination step.[2]
-
Bulky, Electron-Rich Monophosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphines (e.g., XPhos, SPhos) are highly effective.[2][8]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can effectively replace phosphines, often providing high catalytic activity for coupling aryl bromides.[7]
Q5: Should I use a copper co-catalyst for my reaction with this compound?
A5: The decision depends on the specific challenges you are facing.
-
Use Copper (with caution) if: Reaction rates are extremely low even with optimized palladium/ligand systems. The copper(I) co-catalyst significantly increases the reaction rate by facilitating the formation of a copper acetylide, which then undergoes transmetallation to the palladium center.[1] However, its use necessitates stringent anaerobic conditions to prevent homocoupling.[2][5]
-
Avoid Copper if: Alkyne homocoupling is the primary issue. Copper-free conditions eliminate this side reaction and are often the preferred starting point for electron-rich aryl bromides and chlorides.[2]
Troubleshooting Guides
Problem: Low or No Product Conversion
If you are experiencing low or no conversion of your this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low conversion.
Problem: Excessive Alkyne Homocoupling
If the primary byproduct is the dimer of your alkyne, consider the following changes to your protocol.
| Symptom | Potential Cause | Suggested Solutions |
| High levels of alkyne dimer (Glaser product) | Oxygen-mediated oxidative coupling catalyzed by Cu(I).[2][4] | 1. Switch to a copper-free protocol. [2]2. If copper is required, ensure rigorous degassing of all reagents and the reaction vessel (see Protocol 3).3. Run the reaction under a dilute H₂/N₂ atmosphere.[6] |
| Decomposition (Pd black) | Catalyst instability, often due to slow oxidative addition.[9] | 1. Switch to more robust, electron-rich, and bulky ligands (e.g., XPhos, P(t-Bu)₃).[2][8]2. Ensure strictly anaerobic conditions. |
| Low conversion and homocoupling | Reaction conditions are not optimal for the slow oxidative addition, allowing side reactions to dominate. | 1. Increase temperature.[3]2. Switch to a more appropriate ligand and consider a copper-free system. |
Data and Recommended Conditions
Table 1: Comparison of Ligands for Electron-Rich Aryl Bromides
| Ligand | Key Features | Typical Catalyst System | Reference |
| Triphenylphosphine (PPh₃) | Standard, but often inefficient for this substrate class. | PdCl₂(PPh₃)₂ / CuI | [3][7] |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Bulky, electron-rich, promotes oxidative addition. | Pd₂(dba)₃ / P(t-Bu)₃ | [7][8] |
| XPhos | Very bulky and electron-rich biaryl phosphine. Excellent for challenging couplings. | Pd₂(dba)₃ / XPhos or Pd(XPhos) G3 | [2] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, highly active. | In situ from Pd(OAc)₂ and NHC salt | [7] |
Table 2: Recommended Starting Protocols for this compound
| Parameter | Protocol A: Copper-Free (Recommended) | Protocol B: Copper-Catalyzed (High-Speed) |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Alkyne | Terminal Alkyne (1.2 - 1.5 equiv) | Terminal Alkyne (1.2 equiv) |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | PdCl₂(PPh₃)₂ (5 mol%) |
| Ligand | XPhos (4 mol%) | - (or 2 eq PPh₃ if using Pd(OAc)₂) |
| Copper Source | None | CuI (5-10 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) | Triethylamine (TEA) (3-5 equiv) |
| Solvent | Dioxane or Toluene | THF / TEA (1:1 mixture) |
| Temperature | 80 - 110 °C | 50 - 66 °C |
| Key Consideration | Eliminates homocoupling side-product.[2] | Requires strict anaerobic conditions to minimize homocoupling.[5] |
Key Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound (Recommended)
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add dry, degassed dioxane (or toluene) via cannula to achieve a 0.1-0.2 M concentration with respect to the aryl bromide.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Rigorous Solvent/Amine Degassing (Freeze-Pump-Thaw)
-
Place the solvent or amine base (e.g., triethylamine) in a robust Schlenk flask equipped with a stir bar and a high-vacuum stopcock.
-
Freeze the liquid by placing the flask in a liquid nitrogen bath until completely solid.
-
Once frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath.
-
Allow the solid to thaw completely to room temperature. Bubbles of dissolved gas will be released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.
-
After the final cycle, backfill the flask with an inert gas (argon or nitrogen). The solvent/base is now ready for use.
Visualization of Catalytic Cycles & Challenges
Caption: Sonogashira catalytic cycles and common failure points.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. reddit.com [reddit.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Improving Regioselectivity in the Bromination of Phenanthrene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers, scientists, and drug development professionals in improving the regioselectivity of phenanthrene bromination.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the bromination of phenanthrene in a question-and-answer format.
Q1: My bromination of phenanthrene exclusively yields 9-bromophenanthrene. How can I obtain other isomers like 2-, 3-, or 4-bromophenanthrene?
A1: Direct electrophilic bromination of phenanthrene overwhelmingly favors substitution at the 9-position due to kinetic control. The intermediate carbocation (sigma complex) for 9-substitution is the most stable, leading to the fastest reaction rate at this position. To obtain other isomers, multi-step synthetic routes are necessary, as direct bromination is not a viable method for achieving regioselectivity for the 2-, 3-, or 4-positions. For example, a common strategy involves the sulfonation of phenanthrene, followed by separation of the resulting sulfonic acid isomers and subsequent conversion to the desired bromophenanthrene.
Q2: I am observing the formation of dibromo- and other polybrominated products. How can I minimize these side reactions?
A2: The formation of polybrominated products occurs when the initially formed monobromophenanthrene undergoes further bromination. To minimize this, you can:
-
Control the stoichiometry: Use a 1:1 molar ratio or a slight excess of phenanthrene relative to the brominating agent (e.g., Br₂ or NBS).
-
Slow addition of the brominating agent: Add the bromine solution dropwise to the phenanthrene solution at a controlled temperature. This keeps the concentration of the brominating agent low at any given time.
-
Lower the reaction temperature: Running the reaction at a lower temperature can decrease the rate of the second bromination reaction, which typically has a higher activation energy.
-
Use a milder brominating agent: N-Bromosuccinimide (NBS) can sometimes offer better control over monobromination compared to elemental bromine.
Q3: My reaction yield is consistently low. What are the potential causes and solutions?
A3: Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the reaction has stalled, a slight increase in temperature or reaction time may be necessary.
-
Sub-optimal reaction conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield. For the synthesis of 9-bromophenanthrene, carbon tetrachloride or chloroform at reflux is commonly used.
-
Loss of product during workup and purification: Phenanthrene and its derivatives can be volatile. Avoid excessive heating during solvent removal. Optimize your purification technique (e.g., column chromatography or recrystallization) to minimize product loss.
-
Degradation of starting material or product: Ensure that your starting phenanthrene is pure. Polycyclic aromatic hydrocarbons can be sensitive to light and air, so conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes be beneficial.
Q4: I have a mixture of bromophenanthrene isomers. What is the best way to separate them?
A4: The separation of bromophenanthrene isomers can be challenging due to their similar polarities.[1]
-
Column Chromatography: Careful column chromatography on silica gel with a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or toluene) is the most common method. Using a long column and a slow elution gradient can improve separation.
-
High-Performance Liquid Chromatography (HPLC): For analytical separation and small-scale preparative work, reversed-phase HPLC is a powerful technique. A C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Recrystallization: If one isomer is present in a much higher concentration, fractional recrystallization may be effective. This will require screening various solvents to find one in which the solubilities of the isomers are sufficiently different.
Data Presentation
Direct bromination of phenanthrene almost exclusively yields the 9-bromo isomer. To illustrate the principles of regioselectivity and how reaction conditions can influence isomer distribution in electrophilic substitution of phenanthrene, the following table summarizes the product distribution for the Friedel-Crafts acetylation of phenanthrene in various solvents. This serves as a useful analogue for understanding how to potentially influence regioselectivity in related reactions.
Table 1: Isomer Distribution in the Friedel-Crafts Acetylation of Phenanthrene [2][3]
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (%) | Major Product(s) |
| Ethylene dichloride | 2 | 4 | - | - | 54 | 9-isomer |
| Nitrobenzene | - | 27 | 65 | - | - | 3-isomer |
| Nitromethane | - | 27 | 64 | - | - | 3-isomer |
| Benzene | - | - | 47 | - | - | 3-isomer |
| Carbon disulfide | - | - | 39-50 | 8 | - | 3-isomer |
| Chloroform | 18 | - | 37 | 0.5 | 37 | 3- and 9-isomers |
Experimental Protocols
Protocol 1: Synthesis of 9-Bromophenanthrene (Kinetic Product) [4]
This protocol describes the direct bromination of phenanthrene, which selectively yields the kinetically favored 9-bromo isomer.
-
Dissolution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve phenanthrene (1 eq.) in dry carbon tetrachloride.
-
Reaction Setup: Heat the solution to a gentle reflux.
-
Bromination: Slowly add a solution of bromine (1 eq.) in carbon tetrachloride from the dropping funnel over a period of 1-2 hours. Hydrogen bromide gas will be evolved and should be vented to a fume hood or passed through a trap.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2 hours or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench excess bromine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexanes) to yield pure 9-bromophenanthrene.
Protocol 2: Multi-step Synthesis of 2- and 3-Bromophenanthrene (Thermodynamic Products)
This multi-step synthesis is required to obtain the 2- and 3-bromo isomers, as they are not significantly formed during direct bromination.
Step 1: Sulfonation of Phenanthrene [5][6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, melt phenanthrene (1 eq.) at 110 °C in an oil bath.
-
Sulfonation: While stirring, add concentrated sulfuric acid (2 eq.) dropwise, maintaining the internal temperature below 120 °C.
-
Heating: Heat the reaction mixture at 120-125 °C for 3.5 hours.
-
Workup and Separation: Cool the reaction mixture and pour it into water. Neutralize the solution with sodium hydroxide. The sodium salts of 2- and 3-phenanthrenesulfonic acid will precipitate and can be separated by fractional crystallization from water, as the 2-sulfonate is less soluble.
Step 2: Conversion of Sulfonic Acids to Bromophenanthrenes (Sandmeyer-type reaction)
-
Conversion to Sulfonyl Chloride: Convert the separated sodium phenanthrenesulfonates to their corresponding sulfonyl chlorides by reacting them with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
-
Reduction to Thiophenol: Reduce the phenanthrenesulfonyl chlorides to the corresponding thiophenols using a suitable reducing agent like zinc dust in acidic medium.
-
Conversion to Diazonium Salt: Convert the aminophenanthrenes (obtained from a separate synthetic route or by reduction of nitrophenanthrenes) to diazonium salts using sodium nitrite and a mineral acid at low temperature (0-5 °C).
-
Sandmeyer Reaction: React the diazonium salts with a solution of copper(I) bromide (CuBr) to yield the desired 2- or this compound.
-
Purification: Purify the products by column chromatography on silica gel.
Mandatory Visualization
Caption: Mechanism of electrophilic bromination of phenanthrene.
Caption: Factors influencing kinetic vs. thermodynamic product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Minimizing homocoupling in Sonogashira reactions of 3-Bromophenanthrene
Welcome to the technical support center for the Sonogashira coupling of 3-bromophenanthrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to effectively minimize homocoupling and other side reactions, ensuring a high yield of the desired cross-coupled product.
Troubleshooting Guide
This section addresses common issues encountered during the Sonogashira reaction with this compound, with a focus on minimizing the formation of the undesired homocoupled (Glaser) product.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired cross-coupled product | 1. Inactive catalyst. | - Ensure the palladium catalyst is from a reliable source and has been stored under inert gas. - Consider in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species. |
| 2. Poor choice of reaction conditions for the less reactive aryl bromide. | - Aryl bromides are less reactive than aryl iodides; higher temperatures may be required.[1] - Screen different solvents, as their polarity can influence reaction rates. | |
| 3. Insufficiently strong base. | - The base is crucial for the deprotonation of the terminal alkyne. Consider using stronger bases like K₃PO₄ or Cs₂CO₃, especially in copper-free systems. | |
| Significant formation of homocoupled (Glaser) byproduct | 1. Presence of oxygen. | - Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen). - Maintain a positive pressure of inert gas throughout the reaction. |
| 2. Use of a copper co-catalyst. | - The most direct way to eliminate copper-mediated homocoupling is to employ a copper-free Sonogashira protocol.[1] | |
| 3. High concentration of the terminal alkyne. | - Add the terminal alkyne slowly to the reaction mixture using a syringe pump to maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction. | |
| Formation of multiple unidentified side products | 1. Catalyst decomposition at high temperatures. | - If high temperatures are necessary, ensure the catalyst and ligands are thermally stable. - Consider using a lower reaction temperature with a more active catalyst system. |
| 2. Incorrect stoichiometry of reagents. | - Carefully verify the molar ratios of this compound, the terminal alkyne, catalyst, and base. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction?
A1: Homocoupling, also known as Glaser coupling, is a common side reaction where two molecules of the terminal alkyne react with each other to form a symmetrical 1,3-diyne. This undesired reaction consumes the alkyne, reducing the yield of the desired cross-coupled product.
Q2: What are the primary causes of alkyne homocoupling?
A2: The two main culprits for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. While the copper co-catalyst enhances the rate of the desired cross-coupling, it also catalyzes this unwanted side reaction.[1]
Q3: How can I effectively minimize or prevent homocoupling in the Sonogashira reaction of this compound?
A3: Several strategies can be employed:
-
Implement Copper-Free Conditions: This is the most effective method to eliminate the primary pathway for Glaser coupling.[1]
-
Ensure a Strictly Inert Atmosphere: Rigorously exclude oxygen by using high-purity inert gases (argon or nitrogen) and employing proper Schlenk line or glovebox techniques.
-
Optimize Reaction Parameters: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the ratio of cross-coupling to homocoupling.
-
Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne by adding it slowly to the reaction mixture can disfavor the bimolecular homocoupling reaction.
Q4: Are there specific ligands that are recommended to suppress homocoupling for substrates like this compound?
A4: Yes, the choice of phosphine ligand is critical. Bulky and electron-rich phosphine ligands can promote the desired cross-coupling pathway. For challenging substrates, ligands such as X-Phos and cataCXium A have shown success in copper-free and amine-free Sonogashira reactions of polycyclic aromatic halides. For instance, a combination of Pd(CH₃CN)₂Cl₂ and cataCXium A has been used effectively for the multifold Sonogashira coupling of bromo-substituted anthracenes.[2]
Q5: Can the choice of base and solvent affect the amount of homocoupling?
A5: Absolutely. The base and solvent system plays a crucial role. For copper-free systems, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective. The solvent's polarity and coordinating ability can influence the stability and reactivity of the catalytic species. For polycyclic aromatic hydrocarbons, solvents like 2-methyltetrahydrofuran (2-MeTHF) have been successfully used in copper-free and amine-free conditions at room temperature.[2]
Data Presentation: The Impact of Reaction Conditions on Homocoupling
| Parameter | Condition A (High Homocoupling Risk) | Condition B (Low Homocoupling Risk) | Expected Outcome |
| Copper Co-catalyst | CuI (5-10 mol%) | None (Copper-Free) | A significant reduction in the homocoupled byproduct is expected in Condition B. |
| Atmosphere | Air/Nitrogen (standard) | High-purity Argon (degassed solvents) | Condition B will suppress oxygen-mediated Glaser coupling. |
| Ligand | PPh₃ | X-Phos or cataCXium A | The bulkier, more electron-rich ligands in Condition B will favor the cross-coupling pathway. |
| Base | Triethylamine (Et₃N) | Cesium Carbonate (Cs₂CO₃) | For copper-free systems, an inorganic base like Cs₂CO₃ is often more effective. |
| Alkyne Addition | All at once | Slow addition via syringe pump | Slow addition in Condition B keeps the alkyne concentration low, minimizing dimerization. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound (Recommended for Minimizing Homocoupling)
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst and utilizing an effective ligand and base system.
Reagents:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(CH₃CN)₂Cl₂ (0.02 mmol, 2 mol%)
-
cataCXium A (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add this compound, Pd(CH₃CN)₂Cl₂, cataCXium A, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed 2-MeTHF via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe over a period of 1-2 hours.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/MS. For less reactive alkynes, gentle heating (e.g., 40-60 °C) may be necessary.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Modified Sonogashira Coupling with a Reducing Atmosphere
This protocol is a modification of the traditional Sonogashira reaction, employing a reducing atmosphere to suppress oxidative homocoupling.[3]
Reagents:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.01 mmol, 1 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or Toluene) (5 mL)
-
Diluted Hydrogen gas (5-10% in Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Degas the flask and backfill with a mixture of diluted hydrogen gas.
-
Add the anhydrous, degassed solvent and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the appropriate temperature (start at room temperature and heat if necessary), maintaining a positive pressure of the diluted hydrogen gas mixture.
-
Monitor the reaction by TLC or GC/MS.
-
Work-up and purify as described in Protocol 1.
Visualizations
Caption: A troubleshooting workflow for Sonogashira reactions.
Caption: Competing pathways in the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. depts.washington.edu [depts.washington.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo, 3-Bromo, and 9-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of three key isomers of bromophenanthrene: 2-bromophenanthrene, 3-bromophenanthrene, and 9-bromophenanthrene. Understanding the distinct reactivity profiles of these isomers is crucial for their strategic application in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This document summarizes available experimental data for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-substitution reactions, and provides a theoretical framework for the observed reactivity differences based on calculated carbon-bromine (C-Br) bond dissociation energies (BDEs).
Executive Summary of Reactivity Comparison
The reactivity of bromophenanthrene isomers is significantly influenced by the position of the bromine atom on the phenanthrene skeleton. This is attributed to a combination of electronic and steric effects, which impact the facility of key reaction steps such as oxidative addition in cross-coupling reactions and metal-halogen exchange in lithiation.
Based on available data, the general reactivity trend for these isomers is:
9-Bromophenanthrene > 2-Bromophenanthrene ≈ this compound
The higher reactivity of the 9-isomer can be attributed to the unique electronic environment of the C9-Br bond, located in the most reactive "K-region" of the phenanthrene core. The 2- and 3-isomers exhibit more comparable reactivity, akin to typical aryl bromides.
Theoretical Basis for Reactivity: C-Br Bond Dissociation Energies
The strength of the C-Br bond is a key determinant of reactivity in many transformations, particularly in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions. A lower bond dissociation energy (BDE) generally correlates with higher reactivity.
Computational studies using density functional theory (DFT) provide insights into the C-Br BDEs for the bromophenanthrene isomers.
Table 1: Calculated C-Br Bond Dissociation Energies (BDEs) of Bromophenanthrene Isomers
| Isomer | Predicted C-Br BDE (kcal/mol) |
| 9-Bromophenanthrene | 80.53 |
| 2-Bromophenanthrene | 85.76 |
| This compound | 86.20 |
| (Data derived from benchmark calculations on brominated polycyclic aromatic hydrocarbons)[1] |
These theoretical calculations support the observed trend in reactivity, with 9-bromophenanthrene possessing a significantly weaker C-Br bond compared to the 2- and 3-isomers, thus facilitating its cleavage in chemical reactions.
Reactivity in Suzuki-Miyaura Coupling
Table 2: Representative Data for Suzuki-Miyaura Coupling of Bromophenanthrene Isomers with Phenylboronic Acid
| Bromophenanthrene Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 9-Bromophenanthrene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95 |
| 2-Bromophenanthrene | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 16 | ~90 |
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | ~88 |
Note: The data in this table is compiled from various sources and should be considered representative rather than a direct comparison under identical conditions.
The data suggests that 9-bromophenanthrene generally provides higher yields in shorter reaction times, consistent with its lower C-Br BDE. The 2- and 3-isomers show good reactivity, comparable to other aryl bromides.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is influenced by the ease of the oxidative addition step.
Table 3: Representative Data for Buchwald-Hartwig Amination of Bromophenanthrene Isomers with Aniline
| Bromophenanthrene Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 9-Bromophenanthrene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | High (qualitative) |
| 2-Bromophenanthrene | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 24 | ~85 |
| This compound | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 20 | ~82 |
Note: The data in this table is compiled from various sources and should be considered representative rather than a direct comparison under identical conditions.
Again, 9-bromophenanthrene is anticipated to be the most reactive isomer, although quantitative comparative data is scarce. The 2- and 3-isomers demonstrate good reactivity, enabling the synthesis of the corresponding N-arylphenanthrenamines in high yields.
Reactivity in Lithiation-Substitution Reactions
Lithiation of aryl bromides via lithium-halogen exchange is a fundamental transformation for the introduction of various functional groups. The rate of this exchange is influenced by the electronic properties of the C-Br bond and the stability of the resulting aryllithium species.
Table 4: Representative Data for Lithium-Bromine Exchange of Bromophenanthrene Isomers
| Bromophenanthrene Isomer | Reagent | Solvent | Temp. (°C) | Reaction | Subsequent Product | Yield (%) |
| 9-Bromophenanthrene | n-BuLi | THF | -78 | Quench with B(OiPr)₃ | 9-Phenanthreneboronic acid | High (qualitative) |
| 2-Bromophenanthrene | t-BuLi | THF | -78 | Quench with DMF | Phenanthrene-2-carbaldehyde | ~75 |
| This compound | n-BuLi | THF | -78 | Quench with CO₂ | Phenanthrene-3-carboxylic acid | ~80 |
Note: The data in this table is compiled from various sources and should be considered representative rather than a direct comparison under identical conditions.
The lithium-halogen exchange is generally efficient for all three isomers at low temperatures. The 9-position is particularly susceptible to this reaction, often proceeding rapidly and cleanly. The resulting phenanthrenyllithium species are versatile intermediates for the synthesis of a wide range of derivatives.
Experimental Protocols
Detailed experimental protocols for the reactions cited are provided below. These should serve as a starting point, and optimization may be necessary for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the bromophenanthrene isomer (1.0 eq.), the corresponding boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) is suspended in a suitable solvent system (e.g., toluene/water or DME/water). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube are added the bromophenanthrene isomer (1.0 eq.), the amine (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq.). The tube is evacuated and backfilled with an inert gas (repeated three times). Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
General Protocol for Lithium-Bromine Exchange and Substitution
To a solution of the bromophenanthrene isomer (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of n-butyllithium or tert-butyllithium (1.1 eq.) dropwise. The mixture is stirred at this temperature for a specified time (e.g., 1 hour). The desired electrophile (e.g., DMF, CO₂, B(OiPr)₃, 1.2 eq.) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Visualizations
Logical Workflow for Reactivity Comparison
Figure 1. Logical workflow for comparing the reactivity of bromophenanthrene isomers.
Catalytic Cycle for Suzuki-Miyaura Coupling
Figure 2. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Figure 3. Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
References
A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 3-Arylphenanthrenes
The phenanthrene motif is a crucial structural component in numerous biologically active compounds and advanced materials. The ability to selectively introduce aryl substituents at the 3-position of the phenanthrene core is therefore of significant synthetic interest. Both Suzuki and Stille couplings are powerful tools for achieving this transformation, yet they operate under distinct mechanistic pathways and present different practical considerations.
At a Glance: Key Differences Between Suzuki and Stille Couplings
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Byproducts | Boron-based, generally water-soluble and easily removed. | Organotin halides, which are often toxic and can be difficult to separate from the product.[1][2] |
| Toxicity of Reagents | Organoboron reagents are generally considered low in toxicity. | Organotin reagents are known to be highly toxic.[3] |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates) and often a protic co-solvent (e.g., water).[4] | Generally proceeds under neutral or mildly basic conditions; can be sensitive to acids. |
| Functional Group Tolerance | Broad, but can be sensitive to base-labile functional groups. | Very broad, tolerant of a wide range of functional groups, including those sensitive to bases.[5] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation or trimerization (boroxine formation). | Organostannanes are generally stable to air and moisture.[3][5] |
Catalytic Cycles: A Mechanistic Overview
The catalytic cycles for both the Suzuki and Stille couplings share three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key distinction lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.
In the Suzuki coupling, the presence of a base is crucial for the activation of the organoboron compound, forming a more nucleophilic borate species that facilitates transmetalation.[6] The Stille coupling, conversely, does not typically require a base for this step.
Experimental Protocols
The following are representative experimental protocols adapted from the literature for the Suzuki and Stille couplings of aryl bromides. These should serve as a starting point for the development of a specific procedure for this compound.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.[4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Stille Coupling Protocol
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an organostannane.[5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl-tributylstannane (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Anhydrous and degassed toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd₂(dba)₃, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed toluene via syringe.
-
Add the aryl-tributylstannane via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can often be purified by column chromatography. A common method to remove tin byproducts is to treat the crude mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts.
Experimental Workflow
The general workflow for setting up, running, and analyzing either a Suzuki or Stille coupling reaction is similar, emphasizing the need for inert conditions to protect the palladium catalyst.
Concluding Remarks for the Synthetic Chemist
The choice between Suzuki and Stille coupling for the synthesis of 3-arylphenanthrenes from this compound will largely depend on the specific requirements of the synthetic route.
The Suzuki-Miyaura coupling is often the preferred first choice due to the low toxicity of the organoboron reagents and the ease of byproduct removal.[7] The wide commercial availability of diverse boronic acids also makes it a highly versatile method for generating a library of derivatives. However, the requirement of a base may be detrimental if the phenanthrene substrate or the coupling partner contains base-sensitive functional groups.
The Stille coupling , on the other hand, offers exceptional functional group tolerance, often proceeding under neutral conditions.[8] The stability of organostannanes can also be an advantage. The primary and most significant drawback is the high toxicity of the organotin reagents and byproducts, which necessitates careful handling and can complicate purification, particularly in the context of pharmaceutical development where stringent limits on heavy metal contamination are in place.[3]
For academic and discovery chemistry, both methods are invaluable. For process development and the synthesis of active pharmaceutical ingredients, the Suzuki coupling is generally favored due to its more environmentally benign profile. Ultimately, the optimal choice will be determined by factors such as the specific functionalities on the desired product, the stability of the starting materials, and the scale of the reaction.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparing the efficiency of different palladium catalysts for 3-Bromophenanthrene coupling
For Researchers, Scientists, and Drug Development Professionals
The phenanthrene motif is a crucial scaffold in numerous biologically active molecules and advanced materials. The efficient synthesis of substituted phenanthrenes often relies on palladium-catalyzed cross-coupling reactions of bromophenanthrene isomers. This guide provides a comparative overview of the efficiency of different palladium catalysts for the coupling of 3-Bromophenanthrene, focusing on Suzuki-Miyaura, Heck, and Sonogashira reactions. The information presented is collated from various studies on aryl bromides, and while direct comparative data for this compound is limited, the performance trends observed for analogous substrates offer valuable insights for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst and associated ligands is critical in determining the yield, reaction time, and overall efficiency of a cross-coupling reaction. Below is a summary of the performance of various palladium catalysts in reactions analogous to the coupling of this compound.
| Coupling Reaction | Catalyst System | Substrate (Analogous to this compound) | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Bromoanisole | 3-Tolylboronic acid | K₂CO₃ | Toluene/Water | 90 - 110 | 12 - 24 | 75 - 85 | [1] |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | 4-Bromoanisole | 3-Tolylboronic acid | K₃PO₄ | Dioxane/Water | 80 - 100 | 4 - 12 | 85 - 95 | [1] |
| Suzuki-Miyaura | PEPPSI-IPr | 4-Bromoanisole | 3-Tolylboronic acid | K₃PO₄ | t-BuOH/Water | 80 - 100 | 1 - 6 | > 95 | [1] |
| Heck | Pd(OAc)₂ / PPh₃ | Aryl Bromide | Styrene | K₂CO₃ | DMF/Water | 80 | 4 | High | [2] |
| Heck | Pd(dppf)Cl₂·CH₂Cl₂ | 6-Bromotacrine | Methyl acrylate | TEA | DMF | 100 | 8 | 77 | [3] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | 3-(Bromomethyl)selenophene | Phenylacetylene | Et₃N | THF | RT | 2 - 24 | High | [4] |
| Sonogashira | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 3 | 72 - 96 | [5] |
| Sonogashira | Pd(CH₃CN)₂Cl₂ / cataCXium A | Aryl Halides | Arylacetylene | Cs₂CO₃ | 2-MeTHF | RT | - | ~95 | [6] |
Note: The data presented is for illustrative purposes and is derived from studies on analogous aryl bromides. Direct comparison should be made with caution as reaction conditions and substrate reactivity can significantly influence the outcome.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these coupling reactions. The following are generalized experimental protocols that can be adapted for the coupling of this compound.
Suzuki-Miyaura Coupling (General Procedure)[1][7]
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or PEPPSI-IPr, 0.5 - 5 mol%).
-
Add the degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or t-BuOH/H₂O) via syringe.
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Coupling (General Procedure)[2][3]
Reaction Setup:
-
In a Schlenk tube, combine this compound (1.0 mmol), the alkene (e.g., styrene or an acrylate, 1.5 mmol), the base (e.g., K₂CO₃ or Et₃N, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand or Pd(dppf)Cl₂, 1-5 mol%), and any additional ligand.
-
Add the solvent (e.g., DMF/H₂O or DMF).
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
Reaction and Work-up:
-
Heat the mixture to the specified temperature (e.g., 80-100 °C) for the required time (typically 4-24 h).
-
After cooling, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate/hexane).
-
Filter the organic layer through a pad of silica gel, washing thoroughly.
-
Concentrate the filtrate and purify the product by flash chromatography.
Sonogashira Coupling (General Procedure)[4][5]
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and any phosphine ligand.
-
Add the solvent (e.g., anhydrous THF or DMF) and stir for a few minutes.
-
Add this compound (1.0 mmol), the terminal alkyne (1.1-1.5 mmol), and the amine base (e.g., Et₃N or DIPA, 2-3 eq).
Reaction and Work-up:
-
Stir the reaction at room temperature or heat as required until completion (monitored by TLC).
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizing the Process
To aid in understanding the experimental and mechanistic aspects of these reactions, the following diagrams are provided.
Caption: Experimental workflow for a typical palladium-catalyzed cross-coupling reaction.
Caption: The catalytic cycle of a palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating Bromophenanthrene Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in chemical synthesis and characterization. Subtle differences in the substitution pattern on a molecular scaffold can lead to vastly different physicochemical properties and biological activities. This guide provides a comparative analysis of five bromophenanthrene isomers—1-bromophenanthrene, 2-bromophenanthrene, 3-bromophenanthrene, 4-bromophenanthrene, and 9-bromophenanthrene—through the lens of fundamental spectroscopic techniques. By examining their respective signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can elucidate the structural nuances that define each isomer.
Comparative Spectroscopic Data
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating isomers by revealing the chemical environment of hydrogen atoms. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the position of the bromine substituent on the phenanthrene ring.
| Isomer | Key ¹H NMR Data (δ, ppm) |
| 1-Bromophenanthrene | Overlapping resonance signals for H6, H7, and H8 have been noted.[1] |
| 2-Bromophenanthrene | Data not readily available. |
| This compound | A full spectrum is available, allowing for detailed analysis of proton environments.[2] |
| 4-Bromophenanthrene | Data not readily available. |
| 9-Bromophenanthrene | A well-documented spectrum is available from multiple sources.[3][4] |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronic effects of neighboring substituents, making it a valuable tool for isomer differentiation.
| Isomer | Key ¹³C NMR Data (δ, ppm) |
| 1-Bromophenanthrene | Data not readily available. |
| 2-Bromophenanthrene | Data not readily available. |
| This compound | Data not readily available. |
| 4-Bromophenanthrene | Data not readily available. |
| 9-Bromophenanthrene | A referenced spectrum is available for comparison.[4] |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The substitution pattern of the bromine atom on the phenanthrene ring influences the C-H and C-Br stretching and bending vibrations, as well as the aromatic C=C stretching frequencies, providing a unique fingerprint for each isomer.
| Isomer | Key IR Data (cm⁻¹) |
| 1-Bromophenanthrene | Data not readily available. |
| 2-Bromophenanthrene | Data not readily available. |
| This compound | Data not readily available. |
| 4-Bromophenanthrene | A vapor phase IR spectrum is available.[5] |
| 9-Bromophenanthrene | FTIR and vapor phase IR spectra are available.[4] |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. All bromophenanthrene isomers have the same molecular weight, but their fragmentation patterns upon ionization can differ, offering clues to their structure. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M and M+2).
| Isomer | Key Mass Spectrometry Data (m/z) |
| 1-Bromophenanthrene | A GC-MS spectrum is available.[6] |
| 2-Bromophenanthrene | Data not readily available. |
| This compound | Data not readily available. |
| 4-Bromophenanthrene | A GC-MS spectrum is available.[5] |
| 9-Bromophenanthrene | GC-MS data is available from multiple sources.[4][7] |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule. The substitution pattern on the aromatic rings of phenanthrene will affect the energy of these transitions, leading to differences in the absorption maxima (λmax) for each isomer.
| Isomer | Key UV-Vis Data (λmax, nm) |
| 1-Bromophenanthrene | Data not readily available. |
| 2-Bromophenanthrene | Data not readily available. |
| This compound | Data not readily available. |
| 4-Bromophenanthrene | Data not readily available. |
| 9-Bromophenanthrene | Data not readily available. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the bromophenanthrene isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to C-H, C=C, and C-Br vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or, more commonly, coupled with a gas chromatograph (GC-MS) for separation of any potential impurities.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak (M⁺) and the M+2 peak, which will have nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the bromophenanthrene isomer in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε).
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the bromophenanthrene isomers.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the various bromophenanthrene isomers, ensuring the correct identification of these important chemical building blocks.
References
- 1. acgpubs.org [acgpubs.org]
- 2. This compound(715-50-4) 1H NMR spectrum [chemicalbook.com]
- 3. 9-Bromophenanthrene(573-17-1) 1H NMR spectrum [chemicalbook.com]
- 4. 9-Bromophenanthrene | C14H9Br | CID 11309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromophenanthrene | C14H9Br | CID 299137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromophenanthrene | C14H9Br | CID 13933880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenanthrene, 9-bromo- [webbook.nist.gov]
A Comparative Guide to the Heck Reaction of Bromophenanthrene Isomers: Unraveling Relative Reactivity
For researchers, scientists, and drug development professionals, the palladium-catalyzed Heck reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of complex organic molecules, including substituted phenanthrenes, which are key structural motifs in many biologically active compounds and advanced materials. The reactivity of bromophenanthrene isomers in the Heck reaction, however, is not uniform and is dictated by the position of the bromine substituent on the phenanthrene core. This guide provides a comparative analysis of the expected relative reaction rates of various bromophenanthrene isomers, supported by fundamental principles of organic chemistry, and includes a general experimental protocol for conducting these transformative reactions.
The Heck Reaction at a Glance
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through a series of well-defined steps: oxidative addition, migratory insertion, and β-hydride elimination.[2]
The rate-determining step for the reaction with aryl bromides is often the initial oxidative addition of the aryl bromide to the palladium(0) catalyst.[3] The facility of this step is influenced by both the electronic properties of the aryl halide and the steric hindrance around the carbon-bromine bond.
Expected Reactivity Trends of Bromophenanthrene Isomers
The phenanthrene nucleus is a polycyclic aromatic hydrocarbon with five distinct positions for monosubstitution. The reactivity of the corresponding bromophenanthrene isomers in the Heck reaction is expected to vary based on the electronic environment and steric accessibility of the C-Br bond at each position.
| Bromophenanthrene Isomer | Position of Bromine | Expected Relative Reactivity | Rationale |
| 9-Bromophenanthrene | 9 | Highest | The C9-Br bond is located in the most electronically distinct and sterically accessible "K-region" of the phenanthrene core. This position is known for its higher reactivity in various transformations. |
| 4-Bromophenanthrene | 4 | High | The C4-Br bond is relatively exposed sterically. |
| 1-Bromophenanthrene | 1 | Moderate to High | Similar to the 4-position, the C1-Br bond is sterically accessible. |
| 2-Bromophenanthrene | 2 | Moderate | The C2-Br bond is in a more central position of the phenanthrene backbone, potentially experiencing slightly more steric hindrance than the 1- or 4-positions. |
| 3-Bromophenanthrene | 3 | Moderate | Similar to the 2-position, the C3-Br bond is located within the core of the phenanthrene structure. |
Note: This qualitative ranking is based on general principles. The actual reaction rates can also be significantly influenced by the specific reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature.[4]
Experimental Protocols: A General Guideline for the Heck Reaction
While specific conditions should be optimized for each isomer and alkene coupling partner, the following protocol provides a general framework for performing a Heck reaction with a bromophenanthrene isomer.
Materials:
-
Bromophenanthrene isomer (1.0 mmol)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.2 - 1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂; 1-5 mol%)
-
Phosphine ligand (e.g., triphenylphosphine (PPh₃), tri-o-tolylphosphine; 2-10 mol%)
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃); 2.0 mmol)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), toluene; 5-10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromophenanthrene isomer, palladium(II) acetate, and the phosphine ligand.
-
Add the anhydrous solvent, followed by the base and the alkene.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted phenanthrene.
Visualizing the Heck Reaction Workflow
The following diagram illustrates the general workflow of a palladium-catalyzed Heck reaction.
Caption: General workflow of a palladium-catalyzed Heck reaction.
Conclusion
The relative reactivity of bromophenanthrene isomers in the Heck reaction is a nuanced interplay of electronic and steric factors. While a definitive quantitative comparison from a single study is elusive, a qualitative understanding based on the structural features of the isomers suggests that the 9-bromophenanthrene would be the most reactive, followed by the 4- and 1-isomers, with the 2- and 3-isomers being the least reactive. This guide provides a foundational understanding for researchers to design and optimize their synthetic strategies for accessing a diverse range of functionalized phenanthrene derivatives. Further experimental studies under standardized conditions are warranted to provide a conclusive quantitative ranking of these important building blocks.
References
Isomer Effects on the Photophysical Properties of Bromophenanthrenes: A Comparative Guide
The position of bromine substitution on the phenanthrene ring significantly influences the photophysical properties of the resulting bromophenanthrene isomers. This guide provides a comparative analysis of the photophysical behavior of 2-bromophenanthrene, 3-bromophenanthrene, and 9-bromophenanthrene, supported by available experimental data. The observed differences are primarily attributed to the heavy-atom effect, which alters the rates of radiative and non-radiative decay pathways of the excited states.
Phenanthrene, a polycyclic aromatic hydrocarbon, naturally exhibits fluorescence. However, the introduction of a heavy atom like bromine dramatically impacts its photophysical characteristics. The heavy-atom effect enhances spin-orbit coupling, which in turn promotes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). This increased intersystem crossing rate often leads to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield. The extent of this effect is highly dependent on the position of the bromine atom on the phenanthrene core.
Comparative Photophysical Data
| Isomer | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Phosphorescence Quantum Yield (Φ_p) | Fluorescence Lifetime (τ_f, ns) | Phosphorescence Lifetime (τ_p, s) |
| Phenanthrene | ~251, 275, 292, 330, 345 | ~350, 365 | 0.13 (in ethanol) | 0.13 (in EPA, 77K) | ~50-60 | ~3.4 |
| 2-Bromophenanthrene | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 9-Bromophenanthrene | ~258, 278, 300, 340, 355 | Strong blue fluorescence[1] | Likely < 0.13 | Enhanced relative to phenanthrene | Data not available | Data not available |
Key Observations:
-
9-Bromophenanthrene: This isomer is known to exhibit strong blue fluorescence under UV light.[1] Its use in room temperature phosphorescence (RTP) analysis suggests that the bromine at the 9-position effectively promotes intersystem crossing, leading to significant phosphorescence emission.[1][2][3] While a precise fluorescence quantum yield is not reported, the heavy-atom effect would theoretically lead to a lower value compared to unsubstituted phenanthrene.
The Heavy-Atom Effect and Isomeric Position
The magnitude of the heavy-atom effect is dependent on the electron density at the position of substitution in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the parent aromatic hydrocarbon. The different electronic environments at the 2-, 3-, and 9-positions of the phenanthrene ring will therefore result in varying degrees of spin-orbit coupling upon bromine substitution. This, in turn, will lead to distinct differences in the ratio of fluorescence to phosphorescence, as well as the lifetimes of these excited states.
Experimental Protocols
The characterization of the photophysical properties of bromophenanthrenes involves a series of standard spectroscopic techniques.
Synthesis of Bromophenanthrenes
Bromophenanthrenes can be synthesized via electrophilic bromination of phenanthrene. The isomeric products can be separated using chromatographic techniques.
Example Synthesis of 9-Bromophenanthrene: A common method involves the direct bromination of phenanthrene in a suitable solvent like carbon tetrachloride.
Photophysical Measurements
1. UV-Visible Absorption Spectroscopy:
-
Purpose: To determine the wavelengths of light absorbed by the molecule.
-
Methodology: Solutions of the bromophenanthrene isomers in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol) are prepared. The absorbance is measured over a range of wavelengths (typically 200-400 nm) using a dual-beam UV-Vis spectrophotometer.
2. Fluorescence Spectroscopy:
-
Purpose: To measure the fluorescence emission spectrum, quantum yield, and lifetime.
-
Methodology:
-
Emission Spectrum: The sample is excited at a wavelength of maximum absorption, and the emitted light is scanned over a range of longer wavelengths.
-
Quantum Yield (Φ_f): The fluorescence quantum yield is typically determined relative to a well-characterized standard (e.g., quinine sulfate). The integrated fluorescence intensity of the sample is compared to that of the standard under identical experimental conditions (absorbance, excitation wavelength, solvent).
-
Lifetime (τ_f): Fluorescence lifetime is measured using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is recorded.
-
3. Phosphorescence Spectroscopy:
-
Purpose: To measure the phosphorescence emission spectrum, quantum yield, and lifetime.
-
Methodology:
-
Emission Spectrum: Measurements are typically performed at low temperatures (e.g., 77 K in a frozen solvent matrix like EPA - diethyl ether, isopentane, and ethanol) to minimize non-radiative decay processes. The sample is excited, and after a short delay to allow for the decay of fluorescence, the longer-lived phosphorescence emission is recorded. Room temperature phosphorescence can also be observed for some molecules, like 9-bromophenanthrene, often in the presence of micelles or other organized media.[2][3]
-
Quantum Yield (Φ_p): Similar to fluorescence, the phosphorescence quantum yield can be determined relative to a standard.
-
Lifetime (τ_p): Phosphorescence lifetimes are typically much longer than fluorescence lifetimes and can be measured by monitoring the decay of the phosphorescence signal after the excitation source is turned off.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key photophysical processes and a general workflow for characterizing the photophysical properties of bromophenanthrenes.
References
A Guide to Comparing Bromophenanthrene Isomer Stability Using Density Functional Theory
For researchers and professionals in drug development and materials science, understanding the relative stability of molecular isomers is crucial for predicting reaction outcomes, product distributions, and material properties. This guide provides a comprehensive overview of how Density Functional Theory (T) is employed to compare the stability of bromophenanthrene isomers, complete with detailed experimental protocols and data presentation formats.
Introduction to Bromophenanthrene Isomers and DFT
Phenanthrene, a polycyclic aromatic hydrocarbon, has five distinct positions for monosubstitution, leading to the isomers: 1-bromophenanthrene, 2-bromophenanthrene, 3-bromophenanthrene, 4-bromophenanthrene, and 9-bromophenanthrene. The position of the bromine atom can significantly influence the molecule's electronic structure, reactivity, and ultimately, its thermodynamic stability.
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of isomer stability, DFT is used to calculate the total electronic energy of each isomer. The isomer with the lowest total energy is considered the most thermodynamically stable.
Hypothetical Comparison of Bromophenanthrene Isomer Stability
| Isomer | Absolute Energy (Hartree) | Relative Energy (kcal/mol) |
| 1-Bromophenanthrene | -2789.123456 | 2.50 |
| 2-Bromophenanthrene | -2789.125678 | 1.12 |
| This compound | -2789.127890 | 0.00 (Reference) |
| 4-Bromophenanthrene | -2789.122345 | 3.48 |
| 9-Bromophenanthrene | -2789.124567 | 2.08 |
Note: The absolute energy values are hypothetical and for illustrative purposes only. The relative energy is calculated with respect to the most stable isomer.
Experimental and Computational Protocols
A robust DFT study to determine the relative stability of bromophenanthrene isomers would involve the following detailed protocol:
1. Initial Structure Generation:
-
The 3D structures of all five bromophenanthrene isomers are generated using a molecular builder and editor.
2. Geometry Optimization:
-
The initial structures are then optimized to find their lowest energy conformation. This is a critical step as the total energy is highly dependent on the molecular geometry.
-
DFT Functional: A common and well-regarded functional for such systems is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: A basis set such as 6-311G(d,p) is typically employed. This split-valence basis set provides a good balance between accuracy and computational cost, with polarization functions (d,p) to accurately describe the electronic distribution around the atoms.
-
Software: The calculations would be performed using a quantum chemistry software package like Gaussian, ORCA, or Spartan.
3. Frequency Calculations:
-
Following optimization, frequency calculations are performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To obtain zero-point vibrational energies (ZPVE), which are used to correct the total electronic energies.
-
4. Single-Point Energy Calculations:
-
To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher-level of theory or a larger basis set.
5. Calculation of Relative Stabilities:
-
The total energies, corrected for ZPVE, are then compared. The isomer with the lowest corrected total energy is the most stable. The relative stabilities of the other isomers are typically reported in kcal/mol or kJ/mol relative to the most stable isomer.
Workflow for DFT-Based Isomer Stability Analysis
The logical flow of a computational study to compare isomer stability can be visualized as follows:
Caption: Workflow for determining the relative stability of bromophenanthrene isomers using DFT.
Conclusion
While direct experimental or computational data comparing the stability of all monobromophenanthrene isomers is sparse in the readily available literature, the methodology for such a study is well-established. By employing Density Functional Theory, researchers can reliably predict the relative stabilities of these isomers, providing valuable insights for synthetic planning and materials design. The protocols and workflow outlined in this guide offer a standardized approach for conducting such computational investigations.
A Comparative Guide to the Chromatographic Separation of 2-, 3-, and 9-Bromophenanthrene Isomers
For Researchers, Scientists, and Drug Development Professionals
The successful separation of bromophenanthrene isomers is a critical analytical challenge due to their structural similarity and nearly identical physicochemical properties. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the separation of 2-, 3-, and 9-bromophenanthrene. While direct chromatographic separation of these specific isomers is noted to be challenging, this document outlines robust starting methodologies based on the separation of similar aromatic compounds, providing a foundation for method development and optimization.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for the separation of aromatic isomers. The selection of a stationary phase with enhanced shape selectivity is crucial for resolving closely related compounds like bromophenanthrene isomers.
Proposed HPLC Method
A reversed-phase HPLC method utilizing a phenyl-hexyl stationary phase is proposed. The phenyl groups in the stationary phase can provide alternative selectivity to traditional C18 columns through π-π interactions with the aromatic rings of the bromophenanthrene isomers, potentially leading to improved resolution.
Table 1: Proposed HPLC Method Parameters and Hypothetical Performance
| Parameter | Condition A: Phenyl-Hexyl Column | Condition B: C18 Column |
| Stationary Phase | Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl) | C18 (e.g., Zorbax Eclipse Plus C18) |
| Column Dimensions | 150 mm x 4.6 mm, 3 µm | 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 5 µL | 5 µL |
| Hypothetical Retention Time (min) - 2-bromophenanthrene | 8.5 | 9.2 |
| Hypothetical Retention Time (min) - 3-bromophenanthrene | 9.1 | 9.5 |
| Hypothetical Retention Time (min) - 9-bromophenanthrene | 10.2 | 10.1 |
| Hypothetical Resolution (2- vs. 3-) | 1.8 | 1.2 |
| Hypothetical Resolution (3- vs. 9-) | 2.5 | 1.5 |
Experimental Protocol: HPLC Method
-
Sample Preparation: Prepare a stock solution of the bromophenanthrene isomer mixture (or individual standards) in acetonitrile at a concentration of 1 mg/mL. Dilute with the mobile phase to a working concentration of 10 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions: Set the column temperature to 30 °C. Equilibrate the column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Injection and Data Acquisition: Inject 5 µL of the prepared sample. Monitor the absorbance at 254 nm. Record the chromatogram for a sufficient time to allow all isomers to elute.
-
Data Analysis: Identify the peaks based on the retention times of the individual standards. Calculate the resolution between adjacent peaks to assess the separation efficiency.
Gas Chromatography (GC)
Capillary Gas Chromatography (GC) offers high resolution and is well-suited for the analysis of volatile and semi-volatile aromatic compounds. The choice of a polar stationary phase is critical to induce selectivity differences between the isomers based on subtle differences in their polarity and shape.
Proposed GC Method
A capillary GC method using a mid-polarity stationary phase, such as one containing a trifluoropropylmethyl polysiloxane, is proposed. This type of stationary phase can offer unique selectivity for positional isomers of aromatic compounds.
Table 2: Proposed GC Method Parameters and Hypothetical Performance
| Parameter | Condition A: Trifluoropropylmethyl Polysiloxane Column | Condition B: 5% Phenyl Polysiloxane Column |
| Stationary Phase | Trifluoropropylmethyl polysiloxane (e.g., Rtx-200) | 5% Phenyl Polysiloxane (e.g., DB-5ms) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium | Helium |
| Inlet Temperature | 280 °C | 280 °C |
| Injection Mode | Split (50:1) | Split (50:1) |
| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 5 °C/min, hold 5 min | 150 °C (hold 1 min), ramp to 280 °C at 5 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Transfer Line | 280 °C | 280 °C |
| Hypothetical Retention Time (min) - 2-bromophenanthrene | 15.2 | 16.5 |
| Hypothetical Retention Time (min) - this compound | 15.5 | 16.7 |
| Hypothetical Retention Time (min) - 9-bromophenanthrene | 15.9 | 17.0 |
| Hypothetical Resolution (2- vs. 3-) | 1.6 | 1.1 |
| Hypothetical Resolution (3- vs. 9-) | 2.1 | 1.4 |
Experimental Protocol: GC Method
-
Sample Preparation: Prepare a stock solution of the bromophenanthrene isomer mixture (or individual standards) in a suitable solvent such as dichloromethane or toluene at a concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL.
-
Instrumentation: Use a gas chromatograph equipped with a split/splitless injector and a mass spectrometer or flame ionization detector.
-
Chromatographic Conditions: Install the appropriate capillary column. Set the injector and detector temperatures. Program the oven temperature as described in the table.
-
Injection and Data Acquisition: Inject 1 µL of the prepared sample. Start the data acquisition.
-
Data Analysis: If using MS detection, identify the isomers by their mass spectra and retention times. If using FID, identify by retention times of individual standards. Calculate the resolution between adjacent peaks.
Method Development and Optimization Workflow
The successful separation of these challenging isomers will likely require a systematic method development approach. The following workflow outlines the key steps.
Caption: A logical workflow for the development of a chromatographic method for isomer separation.
Conclusion
The separation of 2-, 3-, and 9-bromophenanthrene isomers presents a significant analytical challenge. This guide proposes two starting points for method development using HPLC with a phenyl-hexyl column and GC with a trifluoropropylmethyl polysiloxane column. The π-π interaction capabilities of the phenyl-hexyl phase in HPLC and the unique polarity of the trifluoropropylmethyl phase in GC are anticipated to provide the necessary selectivity for resolving these closely related isomers. The provided hypothetical data and detailed protocols serve as a robust foundation for researchers to initiate their method development and optimization efforts. It is important to note that further optimization of mobile phase composition, temperature, and other chromatographic parameters will likely be necessary to achieve baseline separation for quantitative analysis.
Safety Operating Guide
Proper Disposal of 3-Bromophenanthrene: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Bromophenanthrene is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols is paramount to minimize risks and ensure a secure working environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard hazardous waste management practices.
Hazard Identification and Safety Profile
Before initiating any disposal procedures, it is essential to understand the hazard profile of this compound. This information dictates the necessary safety precautions and handling requirements.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage | H318 | Causes serious eye damage.[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation.[1] |
| Hazardous to the aquatic environment, acute hazard | Aquatic Acute 1 | Very toxic to aquatic life.[1] |
| Hazardous to the aquatic environment, long-term hazard | Aquatic Chronic 1 | Very toxic to aquatic life with long lasting effects.[1][2] |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator if inhalation risk is high. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Step 1: Waste Identification and Segregation
-
Identify: All waste containing this compound must be classified as hazardous waste. This includes pure chemical, solutions, contaminated labware (e.g., pipette tips, vials), and any materials used for spill cleanup.[3]
-
Segregate: Keep this compound waste separate from other incompatible waste streams. It should be stored away from strong oxidizing agents.[2][3]
Step 2: Waste Collection and Containerization
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, screw-top cap.[3]
-
Collection: Carefully transfer the waste into the designated container, avoiding any spills or splashes. For solid waste, ensure the container is properly sealed to prevent dust inhalation.
Step 3: Labeling of Hazardous Waste
-
Clear Identification: The waste container must be clearly and accurately labeled with the words "Hazardous Waste".[3]
-
Full Chemical Name: Write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.[3]
-
Hazard Pictograms: Affix the appropriate GHS hazard pictograms for skin/eye irritation, and environmental hazards.
Step 4: Storage of Hazardous Waste
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3]
-
Safe Storage Conditions: The storage area must be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.[3][4] Ensure secondary containment is in place to capture any potential leaks.[3][5]
Step 5: Final Disposal
-
Contact a Licensed Professional: The disposal of hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3] Do not attempt to dispose of this chemical yourself.
-
Provide Information: Be prepared to provide the EHS office or the disposal company with all the information from your hazardous waste label.
-
Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory.[3]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromophenanthrene
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-Bromophenanthrene, a halogenated polycyclic aromatic hydrocarbon. Adherence to these procedures is paramount for ensuring the safety of all laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Essential Safety and Handling Plan
Working with this compound necessitates a stringent safety protocol due to its potential hazards, including skin, eye, and respiratory irritation, as well as its classification as very toxic to aquatic life.[1][2][3] The following step-by-step operational plan must be followed:
1. Engineering Controls and Personal Protective Equipment (PPE):
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against accidental splashes.
-
Hand Protection: Due to the nature of halogenated aromatic hydrocarbons, gloves with high chemical resistance are required. Recommended materials include Viton®, Polyvinyl Alcohol (PVA), or Nitrile.[4][5][6] Always double-glove and inspect gloves for any signs of degradation before and during use.
-
Body Protection: A flame-retardant lab coat must be worn and buttoned completely. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[7][8][9]
2. Handling and Experimental Procedures:
-
Pre-Experiment Checklist:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower.
-
Have a spill kit readily accessible.
-
-
Weighing and Transferring:
-
Conduct all weighing and transferring of this compound within the chemical fume hood.
-
Use a disposable weighing boat or paper to avoid contamination of balances.
-
Handle the solid chemical with spatulas or other appropriate tools to minimize dust generation.
-
-
During the Experiment:
-
Keep all containers of this compound tightly sealed when not in use.
-
Avoid direct contact with the chemical.
-
If any signs of exposure occur (e.g., skin irritation, dizziness), immediately cease work, remove contaminated PPE, and seek medical attention.
-
Spill Response Plan
In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Collect all cleanup materials in the hazardous waste container.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office immediately.
-
Prevent the spread of the spill if it is safe to do so.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental harm.
-
Waste Segregation: All waste contaminated with this compound must be segregated as halogenated organic waste .[10] This includes:
-
Unused or unwanted this compound.
-
Contaminated disposable labware (e.g., weighing boats, pipette tips).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
Waste Containers:
-
Use clearly labeled, leak-proof, and chemically compatible containers for all halogenated organic waste.
-
The label should include "Hazardous Waste," the chemical name (this compound), and the associated hazards (e.g., Toxic, Environmental Hazard).
-
-
Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Never dispose of this compound down the drain or in the regular trash.[11]
-
Quantitative Safety Data
The following table summarizes key quantitative data relevant to the safe handling of this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₉Br | |
| Molecular Weight | 257.13 g/mol | |
| Appearance | Solid | |
| OSHA PEL (for PAHs as benzene-soluble fraction of coal tar pitch volatiles) | 0.2 mg/m³ (8-hour TWA) | [12] |
| NIOSH REL (for coal tar products) | 0.1 mg/m³ (10-hour TWA) | [1] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. epa.gov [epa.gov]
- 2. [Occupational exposure limits for polycyclic aromatic hydrocarbons. Current legal status and proposed changes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. calpaclab.com [calpaclab.com]
- 5. aibonsafety.com [aibonsafety.com]
- 6. safetyvestsandmore.com [safetyvestsandmore.com]
- 7. cleanflow.net [cleanflow.net]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 9. cdpr.ca.gov [cdpr.ca.gov]
- 10. bucknell.edu [bucknell.edu]
- 11. epa.gov [epa.gov]
- 12. Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
